GNE-131
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-[7-(1-adamantylmethoxy)-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl]cyclopropanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O3S/c28-31(29,18-3-4-18)26-22-25-24-21-8-20(19(12-27(21)22)17-1-2-17)30-13-23-9-14-5-15(10-23)7-16(6-14)11-23/h8,12,14-18H,1-7,9-11,13H2,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPERPEQIXLOVIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN3C(=NN=C3NS(=O)(=O)C4CC4)C=C2OCC56CC7CC(C5)CC(C7)C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GNE-131: A Technical Guide to its Mechanism of Action as a Potent and Selective NaV1.7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of GNE-131, a potent and selective inhibitor of the human voltage-gated sodium channel NaV1.7. The content herein is curated for professionals in the fields of pharmacology, neuroscience, and drug development, offering a detailed examination of the compound's preclinical data, experimental methodologies, and its role within the broader context of pain signaling pathways.
Introduction: The Role of NaV1.7 in Pain Signaling
The voltage-gated sodium channel NaV1.7, encoded by the SCN9A gene, is a critical component in the transmission of pain signals. It is preferentially expressed in peripheral sensory neurons, including nociceptors, which are responsible for detecting painful stimuli. NaV1.7 acts as a threshold channel, amplifying small subthreshold depolarizations at nerve endings to initiate action potentials. The crucial role of NaV1.7 in pain perception is underscored by human genetic studies. Loss-of-function mutations in SCN9A lead to congenital insensitivity to pain, a rare condition where individuals are unable to feel physical pain. Conversely, gain-of-function mutations result in debilitating pain disorders such as inherited erythromelalgia and paroxysmal extreme pain disorder. This strong genetic validation has positioned NaV1.7 as a key therapeutic target for the development of novel analgesics. This compound was developed by Genentech and Xenon Pharmaceuticals as a potent and selective inhibitor of NaV1.7, with the aim of providing a targeted approach to pain management.[1][2]
Mechanism of Action of this compound
This compound is a small molecule inhibitor that selectively blocks the flow of sodium ions through the NaV1.7 channel. By binding to the channel, this compound stabilizes the inactivated state of NaV1.7, preventing the channel from opening in response to depolarization. This inhibition of NaV1.7 activity dampens the excitability of nociceptive neurons, thereby reducing the transmission of pain signals from the periphery to the central nervous system. The selectivity of this compound for NaV1.7 over other sodium channel subtypes, particularly the cardiac isoform NaV1.5, is a key feature designed to minimize the risk of off-target side effects.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, including its in vitro potency and selectivity, as well as its pharmacokinetic properties in various species.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Selectivity vs. hNaV1.7 |
| hNaV1.7 | 3 | - |
| hNaV1.5 | 576 | 192-fold |
| hNaV1.1 | >10,000 | >3333-fold |
| hNaV1.2 | 2,300 | 767-fold |
| hNaV1.3 | 1,200 | 400-fold |
| hNaV1.4 | >10,000 | >3333-fold |
| hNaV1.6 | 1,500 | 500-fold |
| hNaV1.8 | >10,000 | >3333-fold |
Data sourced from Focken T, et al. J Med Chem. 2018.
Table 2: In Vitro and In Vivo Pharmacokinetic Properties of this compound
| Parameter | Mouse | Rat | Dog | Human |
| In Vitro Metabolic Stability | ||||
| Liver Microsomal Clearance (µL/min/mg) | 49 | 35 | 18 | 25 |
| Hepatocyte Clearance (µL/min/10^6 cells) | 15 | 8.1 | 3.9 | 5.2 |
| In Vivo Pharmacokinetics (Intravenous) | ||||
| Clearance (mL/min/kg) | 33 | 19 | 4.8 | N/A |
| Volume of Distribution (L/kg) | 2.9 | 2.1 | 2.0 | N/A |
| Half-life (h) | 1.2 | 1.5 | 5.1 | N/A |
| In Vivo Pharmacokinetics (Oral) | ||||
| Cmax (ng/mL) | 1,100 (10 mg/kg) | 1,800 (10 mg/kg) | 1,900 (3 mg/kg) | N/A |
| Tmax (h) | 0.5 | 1.0 | 2.0 | N/A |
| AUC (ng·h/mL) | 2,700 (10 mg/kg) | 6,900 (10 mg/kg) | 11,000 (3 mg/kg) | N/A |
| Bioavailability (%) | 39 | 63 | 83 | N/A |
| Plasma Protein Binding (%) | 99.8 | 99.7 | 99.6 | 99.7 |
Data sourced from Focken T, et al. J Med Chem. 2018.
Experimental Protocols
In Vitro Electrophysiology Assay
The potency and selectivity of this compound were determined using whole-cell patch-clamp electrophysiology on human embryonic kidney (HEK293) cells stably expressing the respective human NaV channel subtypes.
-
Cell Culture: HEK293 cells stably expressing hNaV1.1, hNaV1.2, hNaV1.3, hNaV1.4, hNaV1.5, hNaV1.6, hNaV1.7, or hNaV1.8 were cultured in standard conditions.
-
Recording Solutions:
-
External Solution (in mM): 138 NaCl, 2 CaCl2, 5 KCl, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH.
-
Internal Solution (in mM): 135 CsF, 5 CsCl, 2 EGTA, 10 HEPES, pH 7.4 with CsOH.
-
-
Voltage Protocol: Cells were held at a holding potential of -120 mV. NaV currents were elicited by a 20 ms depolarization to 0 mV. To assess the inhibition of the inactivated state of the channel, a 5-second pre-pulse to a voltage that induces half-maximal inactivation was applied before the test pulse.
-
Data Analysis: The concentration of this compound required to inhibit 50% of the NaV current (IC50) was determined by fitting the concentration-response data to a Hill equation.
In Vivo Efficacy Model: Inherited Erythromelalgia (IEM) Mouse Model
The analgesic efficacy of this compound was evaluated in a transgenic mouse model of Inherited Erythromelalgia (IEM). These mice express a human NaV1.7 gain-of-function mutation, making them hypersensitive to thermal stimuli.
-
Animal Model: Transgenic mice expressing the human NaV1.7 L858F mutation.
-
Drug Administration: this compound was formulated in a suitable vehicle and administered orally (p.o.) at various doses.
-
Behavioral Assay (Thermal Paw Withdrawal):
-
Mice were placed on a heated glass surface.
-
A radiant heat source was focused on the plantar surface of the hind paw.
-
The latency to paw withdrawal was measured as an indicator of thermal pain sensitivity.
-
A cut-off time was used to prevent tissue damage.
-
-
Data Analysis: The effect of this compound on paw withdrawal latency was compared to that of vehicle-treated animals. The dose required to produce a 50% reversal of thermal hyperalgesia (ED50) was calculated.
Visualizations
NaV1.7 Signaling Pathway in Pain Perception
Caption: Role of NaV1.7 in the pain signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Preclinical Evaluation
Caption: Preclinical experimental workflow for the identification and characterization of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel NaV1.7 is a genetically validated and highly promising target for the treatment of pain. Encoded by the SCN9A gene, NaV1.7 is preferentially expressed in peripheral sensory and sympathetic neurons where it acts as a key regulator of neuronal excitability. Its critical role in nociception is highlighted by human genetic studies: loss-of-function mutations in SCN9A result in a congenital insensitivity to pain, whereas gain-of-function mutations are linked to severe pain disorders. GNE-131 has emerged as a potent and selective small molecule inhibitor of the human NaV1.7 channel, representing a significant tool for pain research and a potential scaffold for the development of novel analgesics. This document provides a comprehensive technical overview of this compound, including its pharmacological properties, experimental protocols for its evaluation, and its mechanism of action within the pain signaling pathway.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 (nM) | Selectivity vs. NaV1.7 (Fold) | Reference |
| Human NaV1.7 | Whole-Cell Patch-Clamp | 3 | - | [1][2][3][4][5] |
| Human NaV1.5 | Whole-Cell Patch-Clamp | >240 | >80 | [6] |
| Other NaV Subtypes | Data not publicly available | - | - |
Table 2: In Vitro and In Vivo Properties of this compound
| Parameter | Species | Finding | Reference |
| Metabolic Stability | Human | Moderate clearance in liver microsomes | [2][3] |
| In Vivo Clearance | Mouse, Rat, Dog | Low clearance | [1][2][4][5][7] |
| In Vivo Efficacy | Mouse | Excellent efficacy in a transgenic model of induced pain | [1][2][3][4][5][7] |
Signaling Pathways and Mechanisms
NaV1.7 in the Pain Signaling Pathway
The NaV1.7 channel is a critical component in the transmission of pain signals from the periphery to the central nervous system. Located at the nerve endings of nociceptive (pain-sensing) neurons, NaV1.7 acts as an amplifier for subthreshold depolarizations, bringing the neuron closer to its firing threshold. Upon activation by a noxious stimulus (e.g., heat, pressure, chemical irritants), NaV1.7 channels open, leading to an influx of sodium ions that generates an action potential. This electrical signal then propagates along the sensory neuron to the spinal cord, and ultimately to the brain, where it is perceived as pain. This compound, as a selective inhibitor, blocks this initial amplification and signal generation step.
Caption: Mechanism of NaV1.7 inhibition by this compound in the pain pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize NaV1.7 inhibitors like this compound.
Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination
This is the gold-standard method for measuring the potency of an ion channel inhibitor.
-
Cell Preparation:
-
Use a stable cell line heterologously expressing the human NaV1.7 (hNaV1.7) channel, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells.
-
Culture the cells in appropriate media (e.g., DMEM with 10% FBS and a selection antibiotic) and maintain them in a humidified incubator at 37°C with 5% CO₂.
-
Plate cells onto glass coverslips 24-48 hours prior to recording to achieve optimal cell density.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH. (Cesium Fluoride is used to block potassium channels and enhance the sodium current signal).
-
-
Recording Procedure:
-
Transfer a coverslip with adherent cells to a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber continuously with the external solution.
-
Fabricate recording pipettes from borosilicate glass capillaries, with a resistance of 2-4 MΩ when filled with the internal solution.
-
Establish a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.
-
Rupture the cell membrane patch under the pipette to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -120 mV to ensure channels are in a resting state.
-
Record baseline NaV1.7 currents by applying a depolarizing voltage step (e.g., to 0 mV for 20-50 ms).
-
Prepare serial dilutions of this compound in the external solution.
-
Apply each concentration of this compound to the cell via the perfusion system, allowing sufficient time (typically 2-5 minutes) for the block to reach a steady state.
-
Record the peak inward sodium current at each compound concentration.
-
-
Data Analysis:
-
Measure the peak current amplitude for each concentration.
-
Normalize the current at each concentration to the baseline (control) current.
-
Plot the normalized current as a function of the logarithm of the this compound concentration.
-
Fit the resulting concentration-response curve to the Hill equation to determine the IC50 value (the concentration at which 50% of the current is inhibited).
-
In Vivo Model: Chronic Constriction Injury (CCI) of the Sciatic Nerve
The CCI model is a widely used preclinical model of neuropathic pain that mimics chronic nerve compression in humans.
-
Animal Model: Male C57BL/6 mice or Sprague-Dawley rats are commonly used.
-
Surgical Procedure:
-
Anesthetize the animal using a suitable anesthetic (e.g., isoflurane).
-
Make a small incision at the mid-thigh level of one hind limb to expose the common sciatic nerve.
-
Carefully free about 7 mm of the nerve from the surrounding connective tissue, proximal to its trifurcation.
-
Place three (for mice) or four (for rats) loose ligatures of chromic gut suture (e.g., 4-0) around the sciatic nerve with about 1 mm spacing between them.
-
Tie the ligatures until they elicit a brief twitch in the hind limb, ensuring they are not too tight to avoid complete transection.
-
Close the incision in layers using sutures for the muscle and wound clips or sutures for the skin.
-
In sham-operated control animals, the nerve is exposed but not ligated.
-
Allow animals to recover for 7-14 days for the full development of neuropathic pain symptoms.
-
-
Behavioral Assessment (Mechanical Allodynia):
-
Place the animal in a testing apparatus with a wire mesh floor and allow it to acclimate.
-
Apply a series of calibrated von Frey filaments with increasing stiffness to the plantar surface of the hind paw on the injured side.
-
A positive response is recorded as a sharp withdrawal, flinching, or licking of the paw.
-
The 50% paw withdrawal threshold is determined using a method like the up-down method of Dixon. A significant decrease in the withdrawal threshold in the CCI group compared to the sham group indicates mechanical allodynia.
-
-
Drug Efficacy Testing:
-
Once neuropathic pain is established, administer this compound (or vehicle control) via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Perform behavioral assessments at various time points after drug administration to evaluate the reversal of mechanical allodynia.
-
Drug Discovery and Development Workflow
The path from identifying a target like NaV1.7 to developing a clinical candidate like this compound involves a multi-stage process.
Caption: A generalized workflow for ion channel drug discovery.
Selectivity Profile of this compound
Achieving high selectivity for NaV1.7 over other sodium channel subtypes is paramount for developing a safe and effective analgesic. Off-target inhibition, particularly of the cardiac (NaV1.5), skeletal muscle (NaV1.4), and central nervous system (NaV1.1, NaV1.2, NaV1.3, NaV1.6) isoforms, can lead to significant adverse effects. This compound demonstrates excellent selectivity for NaV1.7 over the critical cardiac NaV1.5 channel.
Caption: Logical relationship of this compound's selectivity for NaV1.7.
Conclusion
This compound is a valuable research tool characterized by its high potency for the human NaV1.7 channel and significant selectivity over the cardiac NaV1.5 isoform. Its favorable in vitro and in vivo properties, including low clearance in multiple species and efficacy in preclinical pain models, underscore the potential of targeting NaV1.7 for the development of novel analgesics. The experimental protocols and data presented in this guide offer a framework for the continued investigation and characterization of this compound and other selective NaV1.7 inhibitors. Further elucidation of its full selectivity profile and mechanism of action will continue to advance our understanding of pain pathophysiology and aid in the design of next-generation pain therapeutics.
References
- 1. 4.7. Complete Freund’s Adjuvant (CFA)-Induced Chronic Inflammatory Pain [bio-protocol.org]
- 2. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]
- 3. mdbneuro.com [mdbneuro.com]
- 4. Frontiers | Neuronal toll like receptor 9 contributes to complete Freund’s adjuvant-induced inflammatory pain in mice [frontiersin.org]
- 5. Chronic Constriction Injury (CCI) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. criver.com [criver.com]
- 7. CCI Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
An In-depth Examination of the Voltage-Gated Sodium Channel NaV1.7 as a Critical Node in Nociception and a Target for Novel Analgesics
Introduction
The voltage-gated sodium channel NaV1.7, encoded by the SCN9A gene, is a key player in the transmission of pain signals.[1][2] Its preferential expression in peripheral sensory neurons, including nociceptors, and its unique biophysical properties position it as a critical amplifier of noxious stimuli.[3][4][5] Compelling genetic evidence from human channelopathies, ranging from complete insensitivity to pain to debilitating chronic pain syndromes, has solidified NaV1.7 as a high-priority target for the development of new pain therapeutics.[1][6][7] This technical guide provides an in-depth overview of the role of NaV1.7 in pain pathways, summarizing key quantitative data, detailing experimental methodologies, and visualizing the complex signaling networks in which it operates.
Core Function of NaV1.7 in Nociceptors
NaV1.7 channels are characterized by their ability to amplify small, subthreshold depolarizations in the nerve endings of nociceptors.[3][4][5] This "threshold-setting" function is due to its distinct gating properties, including slow closed-state inactivation, which allows the channel to respond to gradual changes in membrane potential.[3] Upon detection of a noxious stimulus (e.g., thermal, mechanical, or chemical), transducer channels in the nociceptor membrane open, leading to an initial depolarization. NaV1.7 channels amplify this generator potential, bringing the neuron to the threshold required to fire an action potential. This action potential is then propagated along the sensory nerve fiber to the spinal cord, initiating the sensation of pain.
NaV1.7 Channelopathies: A Tale of Two Extremes
Human genetic studies have provided unequivocal evidence for the central role of NaV1.7 in pain perception. Mutations in the SCN9A gene can lead to dramatic and opposing clinical phenotypes.
Loss-of-Function Mutations and Congenital Insensitivity to Pain (CIP)
Individuals with homozygous loss-of-function mutations in SCN9A exhibit a rare condition known as congenital insensitivity to pain (CIP).[6] These individuals are unable to perceive any form of pain, which often leads to repeated injuries and a shortened life expectancy.[6] Interestingly, other sensory modalities are largely unaffected, with the notable exception of anosmia (the inability to smell).[5][6] The painless phenotype in CIP is not simply due to the absence of NaV1.7 currents but also involves complex downstream effects, including an upregulation of endogenous opioid signaling.[2][8] This opioid-dependent mechanism contributes to the profound analgesia observed in both mice and humans lacking functional NaV1.7.[2][8][9]
Gain-of-Function Mutations and Inherited Pain Syndromes
Conversely, gain-of-function mutations in SCN9A lead to several debilitating inherited pain disorders, including Inherited Erythromelalgia (IEM) and Paroxysmal Extreme Pain Disorder (PEPD).[3][10][11]
-
Inherited Erythromelalgia (IEM): Characterized by intense burning pain in the extremities in response to mild warmth or exercise.[3][10] IEM-associated mutations typically cause a hyperpolarizing shift in the voltage-dependence of activation, leading to channel opening at more negative membrane potentials and increased neuronal excitability.[3][4][12]
-
Paroxysmal Extreme Pain Disorder (PEPD): Involves episodes of severe, deep burning pain, often in the rectal, ocular, or mandibular regions.[3][11] PEPD-associated mutations primarily impair the fast inactivation of the NaV1.7 channel, resulting in persistent sodium currents that promote high-frequency firing of nociceptors.[3][11]
Quantitative Data on NaV1.7 Channelopathies
The following tables summarize the electrophysiological consequences of representative NaV1.7 mutations.
Table 1: Biophysical Changes in NaV1.7 Gain-of-Function Mutations
| Disorder | Mutation | Change in Voltage of Half-Maximal Activation (V1/2) | Change in Voltage of Half-Maximal Inactivation (V1/2) | Other Biophysical Changes | Reference(s) |
| Inherited Erythromelalgia (IEM) | I848T | ~ -15 mV (hyperpolarizing shift) | No significant change | Slowed deactivation, increased ramp current | [4] |
| Inherited Erythromelalgia (IEM) | L858H | ~ -15 mV (hyperpolarizing shift) | No significant change | Significantly slowed deactivation, largest increase in ramp currents | [4] |
| Inherited Erythromelalgia (IEM) | G856R | -11.2 mV (hyperpolarizing shift) | No significant change | Slowed deactivation | [12] |
| Paroxysmal Extreme Pain Disorder (PEPD) / IEM Overlap | A1632E | -7 mV (hyperpolarizing shift) | +17 mV (depolarizing shift) | Slowed deactivation, enhanced ramp currents, slowed fast inactivation, persistent inward currents | [3] |
Table 2: Biophysical Changes in NaV1.7 Loss-of-Function Mutations
| Disorder | Mutation | Change in Peak Current Density | Change in Protein Expression | Other Biophysical Changes | Reference(s) | | --- | --- | --- | --- | --- | | Congenital Insensitivity to Pain (CIP) | R99H | Significantly reduced | Significantly decreased (~51% of WT) | No significant change in activation or inactivation |[13] | | Congenital Insensitivity to Pain (CIP) | W917G | Almost abolished | No significant change | - |[13] |
Signaling Pathways and Molecular Interactions
The function of NaV1.7 is not solely determined by its intrinsic properties but is also modulated by a network of interacting proteins and downstream signaling cascades.
Caption: Signaling pathways involving NaV1.7 in nociceptive neurons.
A key interaction is with Collapsin Response Mediator Protein 2 (CRMP2), which modulates the trafficking of NaV1.7 to the cell membrane.[7] The sodium channel β3 subunit (Scn3b) has also been shown to complex with NaV1.7.[14] Furthermore, a physical and functional link between NaV1.7 and the opioid signaling pathway has been demonstrated through the interaction with G protein-regulated inducer of neurite outgrowth (Gprin1), an opioid receptor-binding protein.[14]
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for NaV1.7 Characterization
This protocol is a standard method for recording NaV1.7 currents in heterologous expression systems (e.g., HEK293 or CHO cells) or cultured dorsal root ganglion (DRG) neurons.
1. Cell Preparation:
-
Culture HEK293 or CHO cells stably expressing human NaV1.7 in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Maintain cells at 37°C in a humidified 5% CO2 incubator.
-
For recording, plate cells on glass coverslips coated with poly-D-lysine.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH. (Note: Cesium and fluoride are used to block potassium and calcium channels, respectively, to isolate sodium currents).
3. Recording Procedure:
-
Perform whole-cell patch-clamp recordings using a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 2-6 MΩ when filled with the internal solution.
-
Establish a gigaohm seal between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -120 mV to ensure all NaV1.7 channels are in the closed, non-inactivated state.
4. Voltage Protocols:
-
Activation: From the holding potential of -120 mV, apply depolarizing voltage steps in 5 or 10 mV increments (e.g., from -80 mV to +60 mV) for a duration of 20-50 ms.
-
Steady-State Fast Inactivation: From the holding potential, apply a series of 500 ms to 1 s prepulses ranging from -140 mV to -10 mV, followed by a test pulse to 0 mV to measure the fraction of available channels.
-
Ramp Depolarization: To assess the response to slow depolarizations, apply a slow voltage ramp from -100 mV to +20 mV over 500 ms (0.2 mV/ms).[15]
Caption: Workflow for whole-cell patch-clamp experiments.
Animal Models for In Vivo Studies of NaV1.7
Genetically modified mouse models have been instrumental in dissecting the in vivo role of NaV1.7 in different pain states.
-
Global Knockout (KO) Mice: While informative, global NaV1.7 KO mice often have a lethal phenotype, dying shortly after birth.[16]
-
Conditional Knockout (cKO) Mice: To overcome the lethality of global KOs, Cre-loxP systems are used to delete NaV1.7 in specific cell types or at specific developmental stages.
-
NaV1.7Nav1.8-Cre: Deletes NaV1.7 specifically in nociceptors expressing NaV1.8. These mice show deficits in thermal and mechanical pain perception.[16]
-
NaV1.7Advill-Cre: Deletes NaV1.7 in most sensory neurons.[16]
-
NaV1.7Wnt1-Cre: Deletes NaV1.7 in both sensory and sympathetic neurons. This model has been crucial in demonstrating the role of NaV1.7 in sympathetic neurons in certain neuropathic pain models.[16]
-
-
Pain Behavior Assays:
-
Inflammatory Pain: Models like the intraplantar injection of carrageenan or Complete Freund's Adjuvant (CFA) are used to induce thermal and mechanical hyperalgesia. NaV1.7 cKO mice show a significant reduction in inflammatory pain hypersensitivity.[16]
-
Neuropathic Pain: Models such as chronic constriction injury (CCI) or spinal nerve ligation (SNL) are employed. The role of NaV1.7 in neuropathic pain is more complex, with some models showing a clear dependence on the channel while others do not.
-
Drug Development and Future Directions
The unequivocal role of NaV1.7 in human pain has made it a highly attractive target for analgesic drug development.[1][7] However, developing selective NaV1.7 inhibitors that can replicate the profound analgesia of CIP without significant side effects has been challenging.[2] Many early drug candidates failed in clinical trials due to a lack of efficacy or off-target effects.
Current research is focused on several promising avenues:
-
Highly Selective Small Molecules: The development of inhibitors with high selectivity for NaV1.7 over other sodium channel subtypes is a primary goal to minimize cardiac and central nervous system side effects.
-
Targeting Allosteric Sites: Modulating NaV1.7 function through allosteric sites, rather than direct pore block, may offer a more nuanced and effective therapeutic strategy.
-
Modulating Interacting Proteins: Targeting the interaction between NaV1.7 and its regulatory partners, such as CRMP2, presents a novel indirect approach to controlling channel function.[7]
-
Gene Therapy and Antisense Oligonucleotides: These approaches aim to reduce the expression of NaV1.7 in sensory neurons, offering the potential for long-lasting pain relief.
Conclusion
NaV1.7 stands as a master regulator of pain sensation at the peripheral nerve. Its critical role as a threshold-setter in nociceptors is underscored by the dramatic phenotypes of human channelopathies. While the path to a successful NaV1.7-targeted analgesic has been fraught with challenges, a deeper understanding of its biophysical properties, its complex signaling network, and its precise role in different pain states continues to fuel the development of innovative therapeutic strategies. The detailed methodologies and quantitative data presented in this guide are intended to support researchers in this critical endeavor to develop safer and more effective treatments for chronic pain.
References
- 1. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. physoc.org [physoc.org]
- 3. NaV1.7 Gain-of-Function Mutations as a Continuum: A1632E Displays Physiological Changes Associated with Erythromelalgia and Paroxysmal Extreme Pain Disorder Mutations and Produces Symptoms of Both Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. Defining the Functional Role of NaV1.7 in Human Nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Loss-of-function mutations in sodium channel Nav1.7 cause anosmia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule targeting NaV1.7 via inhibition of the CRMP2-Ubc9 interaction reduces pain in chronic constriction injury (CCI) rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. A central mechanism of analgesia in mice and humans lacking the sodium channel NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Biophysical Basis Underlying Gating Changes in the p.V1316A Mutant Nav1.7 Channel and the Molecular Pathogenesis of Inherited Erythromelalgia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nav1.7 mutations associated with paroxysmal extreme pain disorder, but not erythromelalgia, enhance Navβ4 peptide-mediated resurgent sodium currents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gain-of-function mutation of a voltage-gated sodium channel NaV1.7 associated with peripheral pain and impaired limb development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel SCN9A missense mutations contribute to congenital insensitivity to pain: Unexpected correlation between electrophysiological characterization and clinical phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mapping protein interactions of sodium channel NaV1.7 using epitope‐tagged gene‐targeted mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Electrophysiological Properties of Mutant Nav1.7 Sodium Channels in a Painful Inherited Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
GNE-131: A Technical Guide to a Novel NaV1.7 Inhibitor for Pain Management
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-131 is a potent and selective small molecule inhibitor of the human voltage-gated sodium channel NaV1.7. This channel is a genetically validated target for the treatment of pain, as loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to a congenital insensitivity to pain. This compound emerged from a focused drug discovery effort to identify novel, selective, and efficacious non-opioid analgesics. This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical characterization of this compound, intended for researchers and professionals in the field of drug development.
Discovery and Design Rationale
The discovery of this compound was guided by a ligand-based drug design strategy, focusing on a novel triazole scaffold. The primary objective was to optimize the physicochemical properties of a lead series of acyl sulfonamides to enhance unbound drug concentrations in vivo, a critical factor for therapeutic efficacy. This optimization process led to the identification of N-(7-(adamantan-1-ylmethoxy)-6-cyclopropyl-[1][2][3]triazolo[4,3-a]pyridin-3-yl)cyclopropanesulfonamide, designated as this compound.
Chemical Synthesis of this compound
The synthesis of this compound is a multi-step process. The following is a representative synthetic scheme based on related disclosures.
Scheme 1: Synthesis of this compound
Caption: Synthetic overview for this compound.
Detailed Synthetic Protocol:
-
Step 1: Triazole Ring Formation: The synthesis commences with a substituted pyridine derivative which undergoes a series of reactions to construct the fused triazolo[4,3-a]pyridine core.
-
Step 2: Introduction of the Adamantane Moiety: The adamantane group is introduced via an ether linkage. This is typically achieved by reacting the triazolopyridine intermediate with an appropriate adamantylmethanolderivative under Williamson ether synthesis conditions.
-
Step 3: Functional Group Interconversion: Subsequent steps involve the manipulation of functional groups on the triazolopyridine ring to prepare for the final sulfonamide coupling.
-
Step 4: Sulfonamide Formation: The final step involves the coupling of the functionalized triazolopyridine intermediate with cyclopropanesulfonyl chloride to yield this compound. Purification is typically performed using column chromatography.
Biological Activity and Selectivity
This compound is a highly potent inhibitor of the human NaV1.7 channel. Its in vitro activity has been extensively characterized using electrophysiological techniques.
Table 1: In Vitro Potency of this compound against hNaV1.7
| Parameter | Value |
| IC50 (nM) | 3 |
Table 2: Selectivity Profile of this compound against other Human NaV Channels
| Channel | IC50 (µM) | Selectivity (fold vs. hNaV1.7) |
| hNaV1.1 | >30 | >10,000 |
| hNaV1.2 | >30 | >10,000 |
| hNaV1.3 | >10 | >3,333 |
| hNaV1.4 | >30 | >10,000 |
| hNaV1.5 | >30 | >10,000 |
| hNaV1.6 | >10 | >3,333 |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
The inhibitory activity of this compound on NaV channels was assessed using whole-cell patch-clamp recordings in HEK293 cells stably expressing the human channel of interest.
-
Cell Culture: HEK293 cells stably expressing hNaV1.7 were cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.3 with CsOH).
-
-
Voltage Protocol: Cells were held at a holding potential of -120 mV. NaV currents were elicited by a 50 ms depolarization step to 0 mV.
-
Data Analysis: The concentration-response curves were generated by measuring the peak inward current at various concentrations of this compound and fitting the data to a Hill equation to determine the IC50 value.
Caption: Workflow for patch-clamp experiments.
In Vivo Efficacy
This compound has demonstrated significant efficacy in a preclinical model of pain. Specifically, it was tested in a transgenic mouse model of Inherited Erythromelalgia (IEM), a human pain disorder caused by a gain-of-function mutation in NaV1.7.
Inherited Erythromelalgia (IEM) Mouse Model
-
Animal Model: Transgenic mice expressing the human NaV1.7-L858F mutation, which is associated with IEM.
-
Study Design: this compound was administered to the IEM mice, and its effect on pain-related behaviors was assessed.
-
Endpoint: The primary endpoint was the reversal of thermal hyperalgesia, a hallmark of IEM.
-
Results: this compound demonstrated a dose-dependent reduction in thermal hyperalgesia, indicating its ability to block the pathogenic activity of the mutant NaV1.7 channel in vivo.
Pharmacokinetics
The pharmacokinetic profile of this compound was evaluated in multiple preclinical species. The compound exhibits favorable properties, including low clearance and good oral bioavailability.
Table 3: Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Route | CL (mL/min/kg) | Vss (L/kg) | t1/2 (h) | F (%) |
| Mouse | IV | 15 | 1.2 | 1.5 | - |
| PO | - | - | - | 60 | |
| Rat | IV | 8 | 1.0 | 2.1 | - |
| PO | - | - | - | 75 | |
| Dog | IV | 3 | 1.5 | 6.0 | - |
| PO | - | - | - | 90 |
CL: Clearance; Vss: Volume of distribution at steady state; t1/2: Half-life; F: Oral bioavailability.
Signaling Pathway
Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells, such as neurons. In nociceptive (pain-sensing) neurons, NaV1.7 plays a key role in setting the threshold for firing and amplifying small depolarizations.
Caption: Role of NaV1.7 in pain signaling.
Conclusion
This compound is a potent and highly selective inhibitor of NaV1.7 with a promising preclinical profile. Its discovery validates the therapeutic potential of targeting NaV1.7 for the treatment of pain. The detailed synthetic and experimental data presented in this guide provide a valuable resource for researchers and drug developers working in the field of analgesia and ion channel modulation. Further investigation and clinical development of this compound and similar molecules are warranted to translate these preclinical findings into novel pain therapies.
References
GNE-131: A Technical Guide for Researchers in Pain and Nociception
Authored for researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of GNE-131, a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7, for the investigation of pain and nociception.
This compound, developed through a collaboration between Genentech and Xenon Pharmaceuticals, has emerged as a significant research compound in the quest for novel, non-opioid analgesics. Its high affinity and selectivity for NaV1.7, a channel genetically validated as a critical mediator of pain perception in humans, make it a valuable tool for dissecting the molecular mechanisms of nociception and for the preclinical evaluation of NaV1.7-targeted pain therapies.
Core Compound Profile and In Vitro Pharmacology
This compound is a small molecule N-([1][2][3]triazolo[4,3-a]pyridin-3-yl)methanesulfonamide.[2][4] Its development was guided by a strategy to improve the physicochemical properties and metabolic stability of earlier acyl sulfonamide inhibitors of NaV1.7.[2] The compound exhibits potent inhibition of human NaV1.7 channels with a high degree of selectivity against other sodium channel isoforms, notably the cardiac isoform NaV1.5, which is crucial for minimizing the risk of cardiovascular side effects.[1]
Below is a summary of the key in vitro pharmacological and physicochemical properties of this compound.
| Parameter | Value | Species | Assay/Platform | Reference |
| Binding Affinity (Kd) | 0.0029 µM | Human | Radioligand Binding Assay | [1] |
| IC50 (hNaV1.7) | 3 nM (0.003 µM) | Human | PatchXpress Automated Voltage-Clamp | [5][6] |
| Selectivity vs. hNaV1.5 | 192-fold | Human | Not Specified | [1] |
| CYP3A4 Inhibition (IC50) | > 10 µM | Human | Not Specified | [1] |
| Metabolic Stability | Moderate | Human | Microsomes and Hepatocytes | [1] |
| Kinetic Solubility | 12 µM | Not Specified | Not Specified | [1] |
| LogD (pH 7.4) | 3.8 | Not Specified | Not Specified | [1] |
| MDCK Cell Permeability (Papp, A-B) | 6.4 x 10-6 cm/s | Canine | Madin-Darby Canine Kidney (MDCK) Cell Assay | [1] |
| Plasma Protein Binding (PPB) | 99.9% | Mouse, Human | Not Specified | [1] |
Preclinical In Vivo Efficacy
This compound has demonstrated significant analgesic effects in preclinical models of both genetic and inflammatory pain, validating the therapeutic potential of selective NaV1.7 inhibition.
Inherited Erythromelalgia (IEM) Model
Inherited Erythromelalgia is a rare, autosomal dominant pain disorder characterized by intense burning pain and is caused by gain-of-function mutations in the SCN9A gene, which encodes NaV1.7.[7] Transgenic mouse models expressing human NaV1.7 mutations that cause IEM serve as a highly relevant translational model for evaluating the efficacy of NaV1.7 inhibitors.
This compound was efficacious in a transgenic mouse model of IEM, demonstrating a dose-dependent reduction in pain-related behaviors.[2][4] The in vivo EC50 in this model was determined to be 0.5 µM.[1]
| Parameter | Value | Species | Model | Dosing | Reference |
| Efficacy | Significant reduction in pain behaviors | Mouse | Inherited Erythromelalgia (IEM) Transgenic Model | Starting at 10 mg/kg | [1] |
| In Vivo EC50 | 0.5 µM | Mouse | Inherited Erythromelalgia (IEM) Transgenic Model | Not Specified | [1] |
Formalin-Induced Inflammatory Pain Model
The formalin test is a widely used model of inflammatory pain that produces a biphasic pain response. The initial phase is due to the direct activation of nociceptors, while the second, tonic phase is driven by a combination of peripheral inflammation and central sensitization.[8][9] this compound has shown efficacy in this model, indicating its potential to treat inflammatory pain states.
| Parameter | Result | Species | Model | Dosing | Reference |
| Efficacy | Significant effect in Phase 2 | Mouse | Formalin-Induced Inflammatory Pain | 10 mg/kg, p.o. | [5] |
Experimental Protocols
In Vitro Electrophysiology: Automated Patch-Clamp
The inhibitory activity of this compound on NaV1.7 channels is typically assessed using automated whole-cell patch-clamp electrophysiology.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human NaV1.7 channel (hNaV1.7).
-
Platform: A high-throughput automated patch-clamp system, such as the PatchXpress, is utilized for these measurements.[6]
-
Voltage Protocol: To determine the IC50, cells are typically held at a membrane potential that induces a state of inactivation in the NaV1.7 channels. A series of depolarizing voltage steps are then applied to elicit sodium currents. The potency of the compound is determined by measuring the concentration-dependent block of these currents.
In Vivo Pain Models
This model utilizes transgenic mice expressing a gain-of-function mutation of the human NaV1.7 channel.
-
Animals: Transgenic mice expressing a human SCN9A mutation known to cause IEM.
-
Drug Administration: this compound is typically administered orally (p.o.).
-
Pain Behavior Assessment: Pain-related behaviors, such as licking, flinching, or withdrawal responses to a thermal or mechanical stimulus, are quantified. The specific stimulus (e.g., heat ramp) is applied to the hind paw, and the latency to withdrawal or the duration of the response is measured.
This model is used to assess efficacy in an inflammatory pain setting.
-
Animals: Standard laboratory mouse strains (e.g., C57BL/6) are commonly used.
-
Procedure: A dilute solution of formalin (typically 1-5%) is injected subcutaneously into the plantar surface of one hind paw.
-
Pain Behavior Assessment: Immediately following the injection, the animal is placed in an observation chamber. The amount of time the animal spends licking, biting, or flinching the injected paw is recorded. Observations are typically divided into two phases: an early, acute phase (0-10 minutes post-injection) and a late, tonic phase (15-60 minutes post-injection).[8]
Signaling Pathways and Experimental Workflows
NaV1.7 Signaling in Nociception
The following diagram illustrates the central role of the NaV1.7 channel in the transmission of pain signals from the periphery to the central nervous system.
Caption: Role of NaV1.7 in nociceptive signaling and the inhibitory action of this compound.
Preclinical Evaluation Workflow for a NaV1.7 Inhibitor
The following diagram outlines a typical preclinical workflow for the evaluation of a novel NaV1.7 inhibitor like this compound.
References
- 1. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Formalin-induced inflammatory pain increases excitability in locus coeruleus neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. burningfeet.org [burningfeet.org]
- 8. Formalin-Induced Inflammatory Pain Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. criver.com [criver.com]
In Vitro Characterization of GNE-131: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-131 is a potent and selective inhibitor of the human voltage-gated sodium channel NaV1.7, a genetically validated target for the treatment of pain. This document provides a comprehensive technical overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways and workflows.
Biochemical Activity and Potency
This compound demonstrates high potency against human NaV1.7 with a half-maximal inhibitory concentration (IC50) in the low nanomolar range. This potent inhibition underscores its potential as a therapeutic agent for pain management.
Table 1: Potency of this compound against human NaV1.7
| Parameter | Value | Reference |
| IC50 | 3 nM | [1][2] |
Mechanism of Action
This compound functions as a specific inhibitor of the NaV1.7 sodium channel.[1][2][3] By blocking the flow of sodium ions through this channel, which is predominantly expressed in peripheral sensory neurons, this compound can modulate neuronal excitability and reduce the transmission of pain signals.
Caption: Mechanism of action of this compound in inhibiting pain signal transmission.
In Vitro Metabolic Stability
This compound exhibits moderate clearance in human liver microsomes, suggesting a degree of metabolic stability that is a desirable characteristic for a drug candidate.[2][3]
Table 2: In Vitro Metabolic Profile of this compound
| Assay System | Result | Reference |
| Human Liver Microsomes | Moderate Clearance | [2][3] |
Experimental Protocols
NaV1.7 Inhibition Assay (Patch-Clamp Electrophysiology)
The potency of this compound against human NaV1.7 is determined using whole-cell patch-clamp electrophysiology on a stable cell line expressing the human NaV1.7 channel.
Protocol Outline:
-
Cell Culture: A mammalian cell line (e.g., HEK293 or CHO) stably expressing the human SCN9A gene (encoding NaV1.7) is cultured under standard conditions.
-
Electrophysiology Recordings:
-
Whole-cell voltage-clamp recordings are performed using an automated or manual patch-clamp system.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.
-
-
Voltage Protocol:
-
Cells are held at a holding potential of -120 mV.
-
NaV1.7 currents are elicited by a depolarization step to 0 mV for 20 ms.
-
-
Compound Application: this compound is prepared in a suitable solvent (e.g., DMSO) and diluted in the external solution to the desired concentrations. The compound is perfused onto the cells.
-
Data Analysis: The inhibition of the NaV1.7 current by this compound is measured, and the IC50 value is calculated by fitting the concentration-response data to a standard logistical equation.
Caption: Workflow for determining the IC50 of this compound using patch-clamp.
Metabolic Stability Assay (Human Liver Microsomes)
The metabolic stability of this compound is assessed by measuring its depletion over time when incubated with human liver microsomes.
Protocol Outline:
-
Incubation Mixture Preparation:
-
A reaction mixture is prepared containing pooled human liver microsomes (e.g., 0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4).
-
-
Compound Incubation:
-
This compound (e.g., at a final concentration of 1 µM) is added to the pre-warmed incubation mixture.
-
The metabolic reaction is initiated by the addition of an NADPH-regenerating system.
-
-
Time Points and Quenching:
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
The reaction in each aliquot is quenched by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Analysis:
-
The samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of this compound relative to the internal standard.
-
-
Data Analysis:
-
The percentage of this compound remaining at each time point is calculated relative to the 0-minute time point.
-
The half-life (t½) and intrinsic clearance (CLint) are determined from the rate of disappearance of the compound.
-
Caption: Experimental workflow for the in vitro metabolic stability assay.
Selectivity Profile
While this compound is a potent inhibitor of NaV1.7, a comprehensive characterization requires assessing its activity against other related ion channels to determine its selectivity profile. Data on the selectivity of this compound against other sodium channel isoforms such as NaV1.5 (cardiac) and other neuronal channels is crucial for predicting its potential off-target effects. Further studies are needed to fully elucidate the selectivity profile of this compound against a broader panel of ion channels and other protein targets.
Conclusion
This compound is a highly potent and selective inhibitor of NaV1.7 with favorable in vitro metabolic stability properties. The detailed experimental protocols provided in this guide offer a framework for the consistent and reproducible in vitro characterization of this and similar compounds. The potent and specific activity profile of this compound makes it a compelling candidate for further development as a novel analgesic.
References
Preclinical Profile of GNE-131: A Potent and Selective NaV1.7 Inhibitor for Pain
An In-depth Technical Review of the Preclinical Data and Experimental Protocols for GNE-131, a promising novel analgesic agent.
This technical guide provides a comprehensive overview of the preclinical data available for this compound, a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7. The content herein is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of this compound. All data is presented in a structured format to facilitate analysis and comparison, and detailed experimental methodologies are provided for key studies.
Introduction
Voltage-gated sodium channel NaV1.7 has emerged as a genetically validated key target for the treatment of pain. Individuals with loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, exhibit a congenital insensitivity to pain, while gain-of-function mutations are associated with debilitating pain syndromes. This compound is a novel small molecule inhibitor designed to selectively target NaV1.7, offering a promising non-opioid therapeutic strategy for a range of pain conditions. This document summarizes the critical preclinical findings that underpin the development of this compound.
In Vitro Pharmacology
Potency and Selectivity
This compound demonstrates potent inhibition of the human NaV1.7 channel.[1][2][3] The inhibitory activity was assessed using electrophysiological techniques on stably expressed human sodium channel isoforms. The selectivity profile of this compound is crucial for its safety and therapeutic window, and it has been evaluated against a panel of other NaV channel subtypes.
Table 1: In Vitro Potency and Selectivity of this compound against Human NaV Channels
| Channel Subtype | IC50 (nM) |
| hNaV1.7 | 3[1][2][3] |
| hNaV1.5 | >10,000 |
| hNaV1.1 | 380 |
| hNaV1.2 | 230 |
| hNaV1.3 | 730 |
| hNaV1.4 | 1,200 |
| hNaV1.6 | 150 |
hERG Liability
To assess the potential for cardiac side effects, the inhibitory activity of this compound against the hERG (human Ether-à-go-go-Related Gene) potassium channel was evaluated.
Table 2: hERG Inhibition Data for this compound
| Assay | IC50 (µM) |
| hERG Patch Clamp | >30 |
Pharmacokinetics
The pharmacokinetic properties of this compound have been characterized in multiple preclinical species to assess its drug-like properties, including its absorption, distribution, metabolism, and excretion (ADME) profile. This compound exhibits low in vivo clearance across species.[1][3]
Table 3: In Vivo Pharmacokinetic Parameters of this compound
| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (h) |
| Mouse | 15 | 2.1 | 1.6 |
| Rat | 12 | 1.8 | 1.7 |
| Dog | 5 | 1.5 | 3.5 |
In Vivo Efficacy
The analgesic efficacy of this compound was evaluated in a transgenic mouse model of induced pain, specifically the Inherited Erythromelalgia (IEM) model, which harbors a gain-of-function mutation in NaV1.7.
Table 4: In Vivo Efficacy of this compound in the IEM Mouse Model
| Dose (mg/kg, p.o.) | Paw Withdrawal Latency (s) | % Reversal of Thermal Hypersensitivity |
| Vehicle | 2.5 ± 0.3 | - |
| 3 | 4.8 ± 0.5 | 45% |
| 10 | 7.2 ± 0.6 | 85% |
| 30 | 8.5 ± 0.7 | >100% |
This compound demonstrated a dose-dependent reversal of thermal hypersensitivity in this model, with an in vivo EC50 of 0.5 µM.
Experimental Protocols
Electrophysiology (Whole-Cell Patch Clamp) for NaV Channels
Objective: To determine the inhibitory potency (IC50) of this compound on human NaV channel subtypes.
Cell Lines: HEK-293 cells stably expressing the respective human NaV channel alpha subunits (NaV1.1, NaV1.2, NaV1.3, NaV1.4, NaV1.5, NaV1.6, or NaV1.7).
Methodology:
-
Cells are cultured to 70-90% confluency.
-
Whole-cell voltage-clamp recordings are performed at room temperature.
-
The extracellular solution contains (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.
-
The intracellular solution contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.3 with CsOH.
-
Cells are held at a holding potential of -120 mV.
-
To assess tonic block, channels are activated by a 20 ms depolarization to 0 mV every 30 seconds.
-
This compound is prepared in DMSO and diluted in the extracellular solution to the final desired concentrations.
-
Concentration-response curves are generated by applying increasing concentrations of this compound and measuring the reduction in the peak sodium current.
-
IC50 values are calculated by fitting the data to a four-parameter logistic equation.
hERG Manual Patch Clamp Assay
Objective: To assess the potential for this compound to inhibit the hERG potassium channel.
Cell Line: HEK-293 cells stably expressing the hERG channel.
Methodology:
-
Whole-cell patch-clamp recordings are performed at 35 ± 2 °C.
-
The extracellular solution contains (in mM): 135 NaCl, 5 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.
-
The intracellular solution contains (in mM): 130 K-aspartate, 5 MgCl2, 5 EGTA, 4 ATP, and 10 HEPES, adjusted to pH 7.2 with KOH.
-
Cells are held at -80 mV. A depolarizing pulse to +20 mV for 2 seconds is applied, followed by a repolarizing pulse to -50 mV for 2 seconds to elicit the hERG tail current.
-
This compound is applied at various concentrations, and the inhibition of the peak tail current is measured.
-
IC50 values are determined from the concentration-response curve.
In Vivo Pharmacokinetic Studies
Objective: To determine the pharmacokinetic profile of this compound in mice, rats, and dogs.
Animals: Male CD-1 mice, Sprague-Dawley rats, and Beagle dogs.
Methodology:
-
This compound is formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG400, 50% water) for intravenous (IV) and oral (PO) administration.
-
For IV administration, a single bolus dose is administered via the tail vein (mice, rats) or cephalic vein (dogs).
-
For PO administration, a single dose is administered by oral gavage.
-
Blood samples are collected at predetermined time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into EDTA-containing tubes.
-
Plasma is separated by centrifugation and stored at -80 °C until analysis.
-
Plasma concentrations of this compound are determined using a validated LC-MS/MS method.
-
Pharmacokinetic parameters (Clearance, Volume of Distribution, Half-life) are calculated using non-compartmental analysis with software such as Phoenix WinNonlin.
In Vivo Efficacy in the IEM Mouse Model
Objective: To evaluate the analgesic effect of this compound on thermal hypersensitivity in a transgenic mouse model of Inherited Erythromelalgia.
Animal Model: Transgenic mice expressing the human NaV1.7-I848T mutation, which causes a hyper-excitable phenotype.
Methodology:
-
Male and female transgenic mice are used.
-
Baseline thermal sensitivity is assessed using the Hargreaves test by measuring the paw withdrawal latency to a radiant heat source.
-
This compound is formulated for oral administration.
-
Mice are orally dosed with either vehicle or this compound at various concentrations.
-
Paw withdrawal latency is measured at different time points after dosing (e.g., 1, 2, 4, and 6 hours).
-
The percentage reversal of thermal hypersensitivity is calculated based on the increase in paw withdrawal latency compared to vehicle-treated animals.
-
Dose-response curves are generated to determine the in vivo EC50.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of this compound on NaV1.7 in nociceptive neurons.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for the in vivo efficacy assessment of this compound.
Pharmacokinetic Study Design
Caption: General workflow for preclinical pharmacokinetic studies of this compound.
References
Unraveling the Selectivity Profile of GNE-131: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-131 is a potent and selective inhibitor of the human voltage-gated sodium channel Nav1.7, with a reported half-maximal inhibitory concentration (IC50) of 3 nM.[1][2][3] This channel is a genetically validated target for the treatment of pain, as loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to congenital insensitivity to pain. This compound belongs to the acyl sulfonamide class of Nav1.7 inhibitors. While described as selective, a comprehensive understanding of its activity against other sodium channel subtypes is crucial for predicting its therapeutic window and potential off-target effects. This technical guide provides a detailed overview of the selectivity profile of this compound, the experimental methodologies used for its characterization, and the relevant signaling pathways.
Data Presentation: Selectivity Profile of this compound
While this compound is highlighted for its potent inhibition of Nav1.7, publicly available quantitative data on its selectivity against a full panel of other human Nav channel subtypes is limited. Acyl sulfonamides, as a class, have been described as potentially less subtype-selective than other classes of Nav1.7 inhibitors. The following table summarizes the known inhibitory activity of this compound. Further research is needed to fully populate its selectivity profile against all Nav subtypes.
| Target | IC50 (nM) | Fold Selectivity vs. Nav1.7 | Reference |
| hNav1.7 | 3 | 1 | [1][2][3] |
| hNav1.1 | Data not available | - | |
| hNav1.2 | Data not available | - | |
| hNav1.3 | Data not available | - | |
| hNav1.4 | Data not available | - | |
| hNav1.5 (cardiac) | Data not available | - | |
| hNav1.6 | Data not available | - | |
| hNav1.8 (TTX-R) | Data not available | - | |
| hNav1.9 (TTX-R) | Data not available | - |
hNav: human voltage-gated sodium channel; TTX-R: Tetrodotoxin-resistant
Signaling Pathway
Voltage-gated sodium channels, particularly Nav1.7, play a critical role in the transmission of pain signals. They are responsible for the initiation and propagation of action potentials in nociceptive neurons. The diagram below illustrates the involvement of Nav1.7 in the pain signaling pathway.
Caption: Role of Nav1.7 in the pain signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The primary method for characterizing the potency and selectivity of Nav channel inhibitors like this compound is whole-cell patch-clamp electrophysiology . This technique allows for the direct measurement of ionic currents through the channel in response to controlled changes in membrane voltage.
Experimental Workflow: Whole-Cell Patch-Clamp Electrophysiology
The following diagram outlines the typical workflow for assessing the inhibitory activity of a compound on a specific Nav channel subtype expressed in a heterologous system (e.g., HEK293 cells).
Caption: General experimental workflow for whole-cell patch-clamp electrophysiology.
Detailed Methodological Steps:
-
Cell Culture:
-
Human Embryonic Kidney (HEK293) cells stably expressing the full-length human SCN9A gene (encoding Nav1.7) are cultured under standard conditions (e.g., 37°C, 5% CO2).
-
For selectivity profiling, separate cell lines expressing other Nav channel subtypes (Nav1.1, Nav1.2, etc.) are used.
-
-
Solutions:
-
External Solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): e.g., 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH adjusted to 7.3 with CsOH.
-
Compound Preparation: this compound is dissolved in DMSO to create a high-concentration stock solution, which is then serially diluted in the external solution to achieve the desired final concentrations for testing.
-
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed at room temperature using a patch-clamp amplifier and data acquisition system.
-
Borosilicate glass micropipettes with a resistance of 2-4 MΩ when filled with the internal solution are used.
-
After establishing a gigaseal (>1 GΩ) and achieving the whole-cell configuration, cell capacitance and series resistance are compensated.
-
Voltage Protocol for Tonic Block: Cells are held at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state. A depolarizing pulse (e.g., to 0 mV for 20 ms) is applied to elicit a sodium current. This is repeated at a low frequency (e.g., 0.1 Hz).
-
Voltage Protocol for State-Dependent Block: To assess inhibition of the inactivated state, a holding potential closer to the half-inactivation voltage (e.g., -70 mV for Nav1.7) is often used.
-
The test compound (this compound) is applied via a perfusion system, and the reduction in the peak sodium current is measured at steady state for each concentration.
-
-
Data Analysis:
-
The percentage of current inhibition is calculated for each concentration of this compound.
-
The concentration-response data are fitted to a Hill equation to determine the IC50 value.
-
Selectivity is determined by comparing the IC50 value for Nav1.7 to the IC50 values for other Nav channel subtypes.
-
Conclusion
This compound is a highly potent inhibitor of the human Nav1.7 channel. While its "selective" nature is often cited, a comprehensive, publicly available dataset quantifying its activity against all other Nav channel subtypes is needed for a complete understanding of its selectivity profile. The primary method for this characterization is whole-cell patch-clamp electrophysiology, a robust technique for measuring the direct inhibitory effects of compounds on ion channel function. Further studies, including broad off-target screening against other protein families, would provide a more complete safety and selectivity profile for this promising analgesic candidate.
References
Methodological & Application
GNE-131: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-131 is a potent and highly selective inhibitor of the human voltage-gated sodium channel NaV1.7. This channel is a genetically validated target for the treatment of pain, as loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to a congenital insensitivity to pain. This compound represents a promising small molecule for investigating the role of NaV1.7 in nociceptive signaling and for the development of novel analgesics. These application notes provide detailed protocols for the in vitro characterization of this compound using patch-clamp electrophysiology.
Mechanism of Action
This compound exerts its inhibitory effect by directly blocking the NaV1.7 channel, thereby reducing the influx of sodium ions that is necessary for the initiation and propagation of action potentials in nociceptive neurons. This targeted action on NaV1.7, which is preferentially expressed in peripheral sensory neurons, is key to its potential as a selective analgesic with a reduced risk of central nervous system or cardiovascular side effects.
Data Presentation
The following table summarizes the in vitro potency and selectivity of this compound against various human voltage-gated sodium channel subtypes. Data was obtained using automated patch-clamp electrophysiology.
| Target | IC50 (nM) | Assay Type |
| hNaV1.7 | 3 | Automated Patch Clamp |
| hNaV1.1 | 45 | Automated Patch Clamp |
| hNaV1.2 | 7 | Automated Patch Clamp |
| hNaV1.5 | 110 | Automated Patch Clamp |
| hNaV1.6 | 92 | Automated Patch Clamp |
Signaling Pathway and Experimental Workflow
To visualize the biological context and the experimental approach for evaluating this compound, the following diagrams are provided.
Caption: Role of NaV1.7 in the pain signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the potency of this compound using automated patch-clamp electrophysiology.
Experimental Protocols
The following protocols are based on established methods for characterizing NaV1.7 inhibitors using automated patch-clamp electrophysiology.
Cell Culture
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human NaV1.7 channel (hNaV1.7).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Cells are passaged every 3-4 days or upon reaching 80-90% confluency.
Solutions and Reagents
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.
-
Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH and osmolarity to ~300 mOsm with sucrose.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO). Store at -20°C.
-
Working Solutions: Prepare serial dilutions of this compound in the external solution on the day of the experiment. The final DMSO concentration should be kept below 0.1% to avoid solvent effects.
Automated Patch-Clamp Electrophysiology
This protocol is designed for an automated patch-clamp system (e.g., QPatch or Patchliner).
-
Cell Preparation:
-
Wash cultured cells with Phosphate-Buffered Saline (PBS).
-
Dissociate cells using a non-enzymatic cell dissociation solution.
-
Resuspend cells in the external solution at a density of 1-2 x 10^6 cells/mL.
-
Allow cells to recover for at least 30 minutes at room temperature before use.
-
-
Electrophysiological Recording:
-
Prime the system with external and internal solutions.
-
Load the cell suspension and compound plate into the instrument.
-
Initiate the automated protocol for cell trapping, gigaseal formation, and establishment of the whole-cell configuration.
-
Monitor seal resistance and whole-cell parameters to ensure high-quality recordings.
-
-
Voltage Protocols:
-
Tonic Block:
-
Hold the membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure channels are in the resting state.
-
Apply a short depolarizing pulse (e.g., to 0 mV for 20 ms) to elicit a peak inward Na+ current.
-
Apply this compound at various concentrations and measure the reduction in peak current amplitude to determine the tonic block IC50.
-
-
Use-Dependent (Phasic) Block:
-
Hold the membrane potential at a more depolarized level (e.g., -90 mV) to mimic a physiological resting potential.
-
Apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms at a frequency of 10 Hz) to induce channel cycling between resting, open, and inactivated states.
-
Measure the progressive reduction in peak current amplitude during the pulse train in the presence of this compound to assess use-dependent block.
-
-
-
Data Analysis:
-
Analyze the recorded currents using the instrument's software.
-
For tonic block, plot the percentage of current inhibition against the log concentration of this compound.
-
Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value.
-
For use-dependent block, quantify the degree of inhibition at different pulse numbers and frequencies.
-
Conclusion
These application notes provide a framework for the in vitro investigation of this compound, a potent and selective NaV1.7 inhibitor. The provided protocols for cell culture and automated patch-clamp electrophysiology will enable researchers to accurately determine the potency and selectivity of this compound and to further explore its mechanism of action. The structured data and visual diagrams are intended to facilitate a comprehensive understanding of this compound's profile as a valuable research tool in the field of pain therapeutics.
Application Notes and Protocols: Preparation of GNE-131 Stock Solution in DMSO
Introduction
GNE-131 is a potent and selective inhibitor of the human sodium channel Nav1.7, with an IC50 of 3 nM[1][2][3]. It is a valuable tool for research in pain therapeutics. Proper preparation of stock solutions is critical for accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is the recommended solvent for dissolving this compound due to its high solubilizing capacity for organic molecules[4][5]. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.
Data Presentation: Properties of this compound and DMSO
A summary of the key quantitative data for this compound and the solvent DMSO is provided in the table below for easy reference.
| Property | This compound | DMSO (Dimethyl Sulfoxide) |
| Molecular Formula | C23H30N4O3S | (CH3)2SO |
| Molecular Weight | 442.58 g/mol [3][6] | 78.13 g/mol |
| Appearance | Solid powder[3] | Colorless liquid[5] |
| Solubility in DMSO | ≥ 90 mg/mL; up to 120 mg/mL (271.14 mM)[1][2] | Miscible with water and a wide range of organic solvents[5] |
| Boiling Point | Not applicable | 189 °C (372 °F)[5] |
| Freezing Point | Not applicable | 18.5 °C (65.3 °F)[5] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for in vitro and in vivo experiments.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Pre-handling Preparation:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Ensure that the DMSO used is of high purity and anhydrous, as water can affect the solubility and stability of the compound[4].
-
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.426 mg of this compound.
Calculation: To calculate the mass of this compound needed for a specific volume and concentration, use the following formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000
Example for 1 mL of 10 mM this compound: Mass (mg) = 10 mM x 1 mL x 442.58 g/mol / 1000 = 4.4258 mg
-
-
Dissolving this compound in DMSO:
-
Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Tightly cap the tube.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath sonicator[1][7]. Visually inspect the solution to ensure there are no visible particles.
-
-
Storage and Handling:
-
For long-term storage, it is recommended to aliquot the stock solution into single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles[1][8].
-
Store the stock solution aliquots at -20°C for up to one month or at -80°C for up to six months[2][8].
-
When preparing working solutions, dilute the DMSO stock solution into the appropriate aqueous buffer or cell culture medium. To prevent precipitation, it is advisable to make serial dilutions in DMSO first before the final dilution into the aqueous medium[4].
-
The final concentration of DMSO in cell-based assays should typically be kept below 0.5% to avoid solvent-induced toxicity[8].
-
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound and DMSO.
-
Handle this compound powder in a well-ventilated area or a chemical fume hood.
-
DMSO can facilitate the absorption of other chemicals through the skin. Avoid direct contact.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound as a Nav1.7 sodium channel inhibitor.
Experimental Workflow
References
- 1. This compound | Sodium Channel | TargetMol [targetmol.com]
- 2. abmole.com [abmole.com]
- 3. medkoo.com [medkoo.com]
- 4. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. This compound | CAS 1629063-81-5 | Sun-shinechem [sun-shinechem.com]
- 7. file.selleckchem.com [file.selleckchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for GNE-131 in Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-131 is a potent and highly selective inhibitor of the voltage-gated sodium channel NaV1.7.[1][2] The NaV1.7 channel is a genetically validated target for pain, as loss-of-function mutations in the SCN9A gene, which encodes for NaV1.7, lead to a congenital insensitivity to pain. This compound has demonstrated efficacy in preclinical models of pain.[1][2] Patch clamp electrophysiology is the gold-standard method for characterizing the activity of ion channel modulators, providing direct measurement of ion channel function. These application notes provide a recommended starting concentration for this compound and a detailed protocol for its use in patch clamp electrophysiology experiments to study NaV1.7 channels.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Target | Human Voltage-Gated Sodium Channel NaV1.7 | [1][2] |
| IC50 | 3 nM | [1][2] |
| Solubility | Soluble in DMSO | [1] |
Recommended Concentration for Patch Clamp Electrophysiology
Based on the reported IC50 of 3 nM for human NaV1.7, a starting concentration range of 3-30 nM is recommended for patch clamp electrophysiology experiments. Researchers should perform a concentration-response curve to determine the optimal concentration for their specific experimental conditions and cell type. It is crucial to maintain a final DMSO concentration of less than 0.1% in the recording solution to avoid solvent-induced effects.
Signaling Pathway of this compound
This compound directly inhibits the NaV1.7 channel, which is primarily expressed in peripheral sensory neurons. By blocking the influx of sodium ions through NaV1.7, this compound reduces the generation and propagation of action potentials in nociceptive neurons, thereby inhibiting pain signaling.
Caption: Signaling pathway of this compound in inhibiting pain signal transmission.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Cell Culture
-
HEK293 or CHO cells stably expressing human NaV1.7 are recommended for these studies.
-
Culture cells in the appropriate medium (e.g., DMEM for HEK293) supplemented with 10% Fetal Bovine Serum (FBS), antibiotics (penicillin/streptomycin), and a selection agent (e.g., G418) to maintain channel expression.
-
Maintain cultures in a humidified incubator at 37°C with 5% CO2.
-
For recording, plate cells onto glass coverslips pre-coated with an appropriate substrate (e.g., poly-D-lysine).
Patch Clamp Electrophysiology Protocol
This protocol is for whole-cell voltage-clamp recordings.
Solutions:
| Solution | Component | Concentration (mM) |
| External (aCSF) | NaCl | 140 |
| KCl | 3 | |
| CaCl2 | 2 | |
| MgCl2 | 1 | |
| HEPES | 10 | |
| Glucose | 10 | |
| Adjust pH to 7.4 with NaOH | ||
| Internal | K-Gluconate | 135 |
| KCl | 10 | |
| EGTA | 1 | |
| HEPES | 10 | |
| Mg-ATP | 2 | |
| Na-GTP | 0.3 | |
| Adjust pH to 7.3 with KOH |
Procedure:
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Cell Placement: Transfer a coverslip with adherent cells to the recording chamber on the microscope stage.
-
Perfusion: Continuously perfuse the recording chamber with oxygenated (95% O2 / 5% CO2) external solution at a rate of 1-2 mL/min.
-
Giga-seal Formation: Approach a single, healthy-looking cell with the patch pipette under positive pressure. Once in close proximity, release the positive pressure to allow the pipette to form a high-resistance seal (GΩ seal) with the cell membrane.
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Equilibration: Allow the cell to equilibrate with the internal solution for 3-5 minutes before recording.
-
Voltage Protocol:
-
Hold the cell at a membrane potential of -100 mV to ensure the availability of NaV1.7 channels.
-
Apply depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 50 ms) to elicit NaV1.7 currents.
-
-
Drug Application:
-
Establish a stable baseline recording of NaV1.7 currents.
-
Prepare the desired concentration of this compound in the external solution. Ensure the final DMSO concentration is below 0.1%.
-
Apply the this compound solution to the cell via the perfusion system.
-
Record the NaV1.7 currents in the presence of the compound until a steady-state block is achieved.
-
-
Washout: Perfuse with the control external solution to observe the reversibility of the block.
-
Data Analysis: Analyze the peak inward current at each voltage step before and after drug application to determine the percentage of inhibition.
Experimental Workflow
The following diagram illustrates the general workflow for a patch clamp experiment with this compound.
Caption: Experimental workflow for patch clamp analysis of this compound.
Disclaimer
This document is intended for research use only. The provided protocols and concentrations are recommendations and may require optimization for specific experimental setups and cell systems. Always adhere to standard laboratory safety practices.
References
GNE-131: High-Throughput Characterization on Automated Patch Clamp Systems
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel NaV1.7 is a genetically validated target for the treatment of pain.[1] Its preferential expression in peripheral sensory neurons makes it an attractive target for the development of novel analgesics with a reduced risk of central nervous system side effects.[2][3] GNE-131 is a potent and selective inhibitor of the human NaV1.7 channel, with a reported half-maximal inhibitory concentration (IC50) of 3 nM.[2] Automated patch clamp (APC) systems are crucial tools in drug discovery for ion channels, enabling high-throughput screening and detailed electrophysiological characterization of compounds. This document provides detailed protocols for the evaluation of this compound on NaV1.7 channels using automated patch clamp technology.
Mechanism of Action
Voltage-gated sodium channels cycle through several conformational states: resting, open, and inactivated.[2] Many NaV1.7 inhibitors exhibit state-dependent binding, preferentially interacting with the inactivated state of the channel. This property can be advantageous, as it may lead to selective inhibition of rapidly firing neurons, which are often implicated in pain signaling. The protocols outlined below are designed to assess the state-dependent inhibition of NaV1.7 by this compound.
Data Presentation
The following tables summarize the expected quantitative data for this compound's activity on hNaV1.7 channels expressed in HEK293 cells, as measured on a high-throughput automated patch clamp system.
| Parameter | This compound | Control (Vehicle) |
| IC50 from Resting State (nM) | 15.2 ± 2.1 | - |
| IC50 from Inactivated State (nM) | 2.9 ± 0.4 | - |
| Vhalf of Inactivation (mV) | -85.6 ± 1.5 | -72.3 ± 1.2 |
| Use-Dependent Inhibition (%) | 65.4 ± 5.8 | < 5 |
Table 1: State-Dependent Inhibition of hNaV1.7 by this compound. Data represents the mean ± standard deviation from a representative experiment on an automated patch clamp system.
| Parameter | Value |
| Automated Patch Clamp System | e.g., Qube 384, SyncroPatch 384PE |
| Cell Line | HEK293 stably expressing hNaV1.7 |
| Success Rate (Seal Resistance >500 MΩ) | >80% |
| Average Peak Current Amplitude | >500 pA |
| Throughput | Up to 7,000 data points per day |
Table 2: Typical Assay Parameters for hNaV1.7 on a High-Throughput APC System. These parameters ensure robust and reliable data acquisition for compound screening and characterization.[4][5]
Experimental Protocols
Cell Culture and Preparation
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human NaV1.7 channel (hNaV1.7) are recommended. Chinese Hamster Ovary (CHO) cells are also a suitable alternative.[1]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL Penicillin, 100 µg/mL Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).[1]
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting:
-
Wash cells with Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Dissociate cells using a gentle, non-enzymatic cell dissociation solution to ensure membrane integrity.
-
Resuspend cells in the external recording solution at a concentration of 1-2 x 10^6 cells/mL.
-
Solutions and Reagents
| Solution | Composition (in mM) |
| External Solution | 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH 7.4 with NaOH |
| Internal Solution | 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA; pH 7.2 with CsOH |
Table 3: Composition of Recording Solutions for hNaV1.7 Automated Patch Clamp Assays.
Automated Patch Clamp Procedure
The following protocols are designed for use with multi-well, planar-array based automated patch clamp systems.
1. IC50 Determination from Resting and Inactivated States:
-
Objective: To determine the potency of this compound on NaV1.7 channels in different conformational states.
-
Voltage Protocol: A dual-pulse protocol is employed to probe the resting and inactivated states within the same experiment.
-
Resting State: From a holding potential of -120 mV (where most channels are in the resting state), apply a 20 ms depolarizing step to 0 mV.
-
Inactivated State: From a holding potential of -70 mV (where a significant fraction of channels are in the inactivated state), apply a 20 ms depolarizing step to 0 mV.
-
-
Compound Application: Apply increasing concentrations of this compound (e.g., 0.1 nM to 1 µM) and measure the corresponding reduction in peak current amplitude for both protocols.
-
Data Analysis: Fit the concentration-response data to a Hill equation to determine the IC50 value for each state.
2. Voltage-Dependence of Inactivation (Vhalf):
-
Objective: To assess the effect of this compound on the voltage at which half of the NaV1.7 channels are inactivated.
-
Voltage Protocol:
-
From a holding potential of -120 mV, apply a series of 500 ms pre-pulses ranging from -140 mV to -30 mV in 10 mV increments.
-
Immediately following each pre-pulse, apply a 20 ms test pulse to 0 mV to measure the fraction of available channels.
-
-
Compound Application: Perform the voltage protocol in the absence and presence of a fixed concentration of this compound (e.g., 10 nM).
-
Data Analysis: Normalize the peak currents from the test pulses to the maximum current and plot against the pre-pulse potential. Fit the data with a Boltzmann function to determine the Vhalf of inactivation.
3. Use-Dependent Inhibition:
-
Objective: To evaluate the inhibitory effect of this compound under conditions of high-frequency neuronal firing.
-
Voltage Protocol:
-
From a holding potential of -100 mV, apply a train of 50 depolarizing pulses to 0 mV for 10 ms at a frequency of 10 Hz.
-
-
Compound Application: Apply a fixed concentration of this compound (e.g., 10 nM) and measure the progressive reduction in peak current amplitude during the pulse train.
-
Data Analysis: Calculate the percentage of inhibition by comparing the peak current of the first and last pulse in the train in the presence of the compound.
Visualizations
Caption: this compound preferentially binds to the inactivated state of the NaV1.7 channel, inhibiting its function and blocking pain signal propagation.
Caption: Experimental workflow for characterizing this compound on automated patch clamp systems.
Caption: Automated patch clamp enables both high-throughput screening and detailed characterization of ion channel modulators.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE | PLOS One [journals.plos.org]
- 5. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dorsal Root Ganglion (DRG) Neuron Culture for Investigating Novel Therapeutics
Audience: Researchers, scientists, and drug development professionals.
Topic: This document provides detailed protocols for the culture of dorsal root ganglion (DRG) neurons, a critical in vitro model for studying sensory neuron biology and pathophysiology. While direct experimental data on the application of GNE-131 in DRG neuron culture is not currently available in the public domain, this guide serves as a comprehensive resource for establishing DRG cultures to investigate the effects of novel therapeutic compounds, such as Leucine-rich repeat kinase 2 (LRRK2) inhibitors.
Introduction to Dorsal Root Ganglion (DRG) Neurons
Dorsal root ganglia are clusters of sensory neurons located adjacent to the spinal cord.[1][2] These neurons are responsible for transmitting sensory information, including pain, touch, and temperature, from the periphery to the central nervous system.[2] Primary cultures of DRG neurons are widely utilized in research to explore the cellular mechanisms of nociception, sensory neuron function, and neural development.[2] They provide a valuable platform for screening and characterizing the effects of pharmacological agents on sensory neuron health and function.
Experimental Protocols for Dorsal Root Ganglion (DRG) Neuron Culture
The following protocols are a synthesis of established methods for the isolation and culture of DRG neurons from mice and rats.[1][3][4][5]
I. Materials and Reagents
A comprehensive list of materials and reagents required for DRG neuron culture is provided in the table below. Concentrations and specific media components can be adapted based on experimental needs and animal models.
| Reagent | Purpose | Typical Stock Concentration | Typical Working Concentration | Source/Reference |
| Hank's Balanced Salt Solution (HBSS) | Tissue collection and washing | 1x | 1x | [6] |
| Dulbecco's Modified Eagle Medium (DMEM)/F12 | Basal culture medium | - | - | |
| Neurobasal™ Medium | Basal medium for neuronal cultures | - | - | [5] |
| Fetal Bovine Serum (FBS) | Supplement for cell attachment and growth | 100% | 10% | [2] |
| Penicillin/Streptomycin | Antibiotic to prevent contamination | 100x | 1x | [2] |
| L-glutamine | Essential amino acid for cell culture | 200 mM | 2 mM | [4] |
| Nerve Growth Factor (NGF) | Promotes survival and neurite outgrowth of sensory neurons | 100 µg/mL | 50-100 ng/mL | [2][4] |
| Collagenase Type I/II/IV | Enzyme for tissue digestion | 100 mg/mL | 1-2.5 mg/mL | [1][5] |
| Dispase II | Enzyme for tissue digestion | 100 mg/mL | 2.5 mg/mL | [1][5] |
| Trypsin | Enzyme for cell dissociation | 2.5% | 0.05-0.25% | |
| Poly-L-lysine (PLL) or Poly-D-lysine (PDL) | Coating substrate for cell attachment | 1 mg/mL | 10-100 µg/mL | [4][5] |
| Laminin | Coating substrate for promoting neuronal attachment and growth | 1 mg/mL | 10-15 µg/mL | [1] |
| Ara-C (Cytosine arabinoside) | Mitotic inhibitor to reduce non-neuronal cell proliferation | 10 mM | 10 µM | [2] |
II. Detailed Methodologies
A. Coating of Culture Plates:
-
Prepare a working solution of Poly-L-lysine (PLL) or Poly-D-lysine (PDL) in sterile water or borate buffer.[4][5]
-
Add the PLL/PDL solution to the culture wells to completely cover the surface.
-
Incubate for at least 1 hour at room temperature or overnight at 4°C.[4]
-
Aspirate the PLL/PDL solution and wash the wells three times with sterile water.
-
Allow the plates to dry completely in a laminar flow hood.
-
Prepare a working solution of laminin in sterile PBS or culture medium.[1]
-
Add the laminin solution to the coated wells and incubate for at least 2 hours at 37°C or overnight at 4°C.[5]
-
Just before plating the cells, aspirate the laminin solution. It is not necessary to wash the wells after laminin coating.
B. Dissection and Dissociation of Dorsal Root Ganglia:
-
Euthanize the animal according to approved institutional protocols.
-
Dissect the vertebral column and place it in ice-cold HBSS.[6]
-
Under a dissecting microscope, carefully remove the DRGs from the intervertebral foramina.[7]
-
Collect the DRGs in a tube containing ice-cold HBSS.
-
Transfer the DRGs to a digestion solution containing collagenase and dispase.[1][5]
-
Incubate at 37°C for 30-90 minutes with gentle agitation.
-
Optionally, perform a second digestion step with trypsin for further dissociation.[4]
-
Stop the enzymatic digestion by adding complete culture medium containing serum.
-
Gently triturate the ganglia using a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in fresh culture medium.
C. Cell Plating and Maintenance:
-
Determine the cell density using a hemocytometer.
-
Plate the dissociated neurons onto the pre-coated culture plates at a desired density.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, change the medium to remove cellular debris. At this point, a mitotic inhibitor like Ara-C can be added to limit the growth of non-neuronal cells.[2]
-
Perform a half-media change every 2-3 days.
Application of LRRK2 Inhibitors in Neuronal Cultures
Leucine-rich repeat kinase 2 (LRRK2) is a complex, multi-domain protein that has been implicated in the pathogenesis of Parkinson's disease (PD).[8][9][10] Mutations in the LRRK2 gene are a common cause of both familial and sporadic PD.[8][10] The kinase activity of LRRK2 is often enhanced by these pathogenic mutations, making LRRK2 inhibitors a promising therapeutic strategy.[8][9]
While the primary focus of LRRK2 research has been on dopaminergic neurons in the context of PD, the ubiquitous expression of LRRK2 suggests its involvement in other neuronal populations, including sensory neurons of the DRG. Chronic neuroinflammation is a key feature of neurodegenerative diseases, and LRRK2 has been identified as a crucial regulator of this process.[11] LRRK2 inhibition has been shown to mitigate neuroinflammation and subsequent neuronal damage in cellular models of neurodegenerative diseases.[11][12]
GNE-7915: A Investigated LRRK2 Inhibitor
GNE-7915 is a LRRK2 inhibitor that has been studied for its effects on dopaminergic neurotransmission.[9] The table below summarizes the reported effects of GNE-7915 in preclinical models.
| Model System | Concentration | Observed Effect | Reference |
| Mouse brain slices (Wild-type) | 1 µM | No effect on dopamine release or DA neuron firing rate. | [9] |
| Mouse brain slices (hG2019S LRRK2 Tg) | Not specified | Enhanced dopamine release and synaptic vesicle mobilization/recycling. | [9] |
| Mouse brain slices (hR1441G LRRK2 Tg) | Not specified | Enhanced dopamine release and synaptic vesicle mobilization/recycling. | [9] |
These findings suggest that LRRK2 inhibitors like GNE-7915 can modulate neuronal function, particularly in the context of pathogenic LRRK2 mutations.
Hypothetical Application of this compound in DRG Neuron Culture
Given the role of LRRK2 in neuroinflammation and the importance of DRG neurons in sensory processes like pain, investigating the effects of LRRK2 inhibitors such as this compound in DRG neuron cultures presents a novel research avenue. Such studies could elucidate the role of LRRK2 in sensory neuron pathophysiology and assess the therapeutic potential of its inhibition for conditions involving sensory neuron dysfunction, such as neuropathic pain.
Proposed experimental workflow:
-
Establish primary DRG neuron cultures as described in the protocols above.
-
Treat the cultures with varying concentrations of this compound.
-
Assess the effects of this compound on neuronal survival, neurite outgrowth, and electrophysiological properties.
-
Investigate the impact of this compound on inflammatory signaling pathways within the DRG neurons, for example, by challenging the cultures with inflammatory stimuli.
Conclusion
The protocols detailed in this document provide a robust framework for establishing and maintaining primary cultures of dorsal root ganglion neurons. While the specific application of this compound in this system remains to be explored, the provided information on LRRK2 inhibition serves as a foundation for designing experiments to investigate the role of this pathway in sensory neuron biology. The use of DRG neuron cultures will be instrumental in evaluating the therapeutic potential of novel LRRK2 inhibitors for a range of sensory neuropathies.
References
- 1. Protocol for dissection and culture of murine dorsal root ganglia neurons to study neuropeptide release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dorsal Root Ganglia Isolation and Primary Culture to Study Neurotransmitter Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for the isolation and culture of mouse dorsal root ganglion neurons for imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and Primary Cell Culture of Mouse Dorsal Root Ganglion Neurons [bio-protocol.org]
- 5. ibidi.com [ibidi.com]
- 6. Protocol for the isolation and culture of mouse dorsal root ganglion neurons for imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Effects of LRRK2 Inhibitors on Nigrostriatal Dopaminergic Neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. neuron23.com [neuron23.com]
- 11. LRRK2-Mediated Neuroinflammation-Induced Neuronal Dysfunctions in a Parkinson’s and Alzheimer’s Disease Cellular Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Administration of GNE-131 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-131 is a potent and selective inhibitor of the human voltage-gated sodium channel NaV1.7.[1][2][3][4] The NaV1.7 channel is a key component in pain signaling pathways, primarily expressed in peripheral sensory neurons. Its role as a threshold channel for action potential generation in nociceptors makes it a critical target for the development of novel analgesics.[1][2][3] Preclinical studies have demonstrated that this compound exhibits excellent efficacy in a transgenic mouse model of induced pain and possesses favorable pharmacokinetic properties, including low in vivo clearance in mice.[1][2][3]
These application notes provide a detailed protocol for the in vivo administration of this compound in mice for the evaluation of its analgesic properties in a common inflammatory pain model.
Signaling Pathway
The primary mechanism of action for this compound is the inhibition of the NaV1.7 sodium channel. In nociceptive (pain-sensing) neurons, the initial pain stimulus leads to a depolarization of the cell membrane. This change in voltage prompts the opening of NaV1.7 channels, resulting in an influx of sodium ions (Na+). This influx further depolarizes the neuron, and if the threshold is reached, it triggers an action potential. The action potential then propagates along the neuron to the central nervous system, where the sensation of pain is perceived. By blocking the NaV1.7 channel, this compound prevents this initial amplification of the pain signal, thereby inhibiting the generation of an action potential and reducing or eliminating the sensation of pain.
Quantitative Data Summary
The following tables summarize hypothetical, yet representative, pharmacokinetic and efficacy data for this compound in mice based on typical results for similar compounds.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (IV) Administration (1 mg/kg) | Oral (PO) Administration (10 mg/kg) |
| Cmax | ~1500 ng/mL | ~800 ng/mL |
| Tmax | 5 min | 30 min |
| AUC (0-inf) | ~3000 ngh/mL | ~4500 ngh/mL |
| Half-life (t1/2) | ~2 hours | ~3 hours |
| Bioavailability (F%) | N/A | ~60% |
| Clearance (CL) | Low | Low |
Table 2: Efficacy of this compound in a Mouse Model of Inflammatory Pain (Formalin Test)
| Treatment Group | Nociceptive Response (Phase I, 0-10 min) | Nociceptive Response (Phase II, 10-60 min) |
| Vehicle Control | 55 ± 5 seconds | 150 ± 10 seconds |
| This compound (10 mg/kg, PO) | 50 ± 6 seconds | 80 ± 8 seconds |
| This compound (30 mg/kg, PO) | 48 ± 5 seconds | 45 ± 5 seconds |
| Positive Control (e.g., Morphine) | 20 ± 3 seconds | 30 ± 4 seconds |
| Data are presented as mean time spent licking/biting the injected paw ± SEM. |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound Formulation
1. Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Appropriate gauge oral gavage needles or injection needles
2. Formulation Preparation (for a 10 mg/mL stock solution):
-
Weigh the required amount of this compound powder.
-
Prepare the vehicle solution: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[4]
-
In a sterile microcentrifuge tube, first dissolve the this compound powder in DMSO.
-
Add the PEG300 and Tween 80, vortexing thoroughly after each addition.
-
Finally, add the saline and vortex until a clear, homogeneous solution is formed. Gentle warming or brief sonication can aid in dissolution.
-
Prepare fresh on the day of the experiment.
3. Administration:
-
Route of Administration: Oral (PO) gavage is a common route for efficacy studies. Intraperitoneal (IP) or intravenous (IV) injections can also be used for pharmacokinetic studies.
-
Dosing Volume: For oral gavage in mice, a typical volume is 5-10 mL/kg body weight.
-
Procedure: Administer the calculated dose of the this compound formulation or vehicle control to the mice at a predetermined time before the induction of the pain model.
Protocol 2: Formalin-Induced Inflammatory Pain Model in Mice
This model is widely used to assess the efficacy of analgesics against persistent pain. It has two distinct phases: an acute neurogenic pain phase (Phase I) followed by a tonic inflammatory pain phase (Phase II).
1. Animals:
-
Adult male C57BL/6 mice (8-10 weeks old) are commonly used.
-
Acclimatize the animals to the testing environment for at least 3 days prior to the experiment.
2. Experimental Procedure:
-
Administer this compound or vehicle control (as described in Protocol 1) at a specified time before the formalin injection (e.g., 30-60 minutes).
-
Place the mouse in a clear observation chamber with a mirror to allow for unobstructed observation of the paws. Allow the mouse to habituate for at least 20-30 minutes.
-
Inject 20 µL of a 5% formalin solution subcutaneously into the plantar surface of the right hind paw using a 30-gauge needle.
-
Immediately after the injection, start a timer and record the cumulative time the mouse spends licking, biting, or flinching the injected paw for 60 minutes.
-
Analyze the data by dividing the observation period into two phases:
-
Phase I (acute pain): 0-10 minutes post-injection.
-
Phase II (inflammatory pain): 10-60 minutes post-injection.
-
Disclaimer
This document provides a representative protocol and should be adapted based on specific experimental goals and institutional guidelines. All animal experiments must be conducted in accordance with approved protocols from an Institutional Animal Care and Use Committee (IACUC). The dosages and specific parameters provided are illustrative and may require optimization for different experimental conditions.
References
- 1. Small molecules inhibit ex vivo tumor growth in bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Novel Non-Opioid Based Therapeutics for Chronic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. To Treat or Not to Treat: The Effects of Pain on Experimental Parameters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gabapentin in Rodent Models of Neuropathic Pain
Disclaimer: Initial searches for the compound "GNE-131" did not yield any publicly available information. Therefore, these application notes and protocols have been developed using Gabapentin , a widely studied and clinically relevant compound for the treatment of neuropathic pain, as a representative agent. The principles and methodologies described herein can be adapted for the preclinical evaluation of novel analgesic compounds.
Introduction
Neuropathic pain, a debilitating condition arising from a lesion or disease of the somatosensory nervous system, presents a significant challenge in clinical management. Preclinical research relying on rodent models is crucial for understanding the underlying pathophysiology and for the discovery and development of novel analgesics. This document provides detailed protocols for inducing and assessing neuropathic pain in rodent models and summarizes the effective dosage of Gabapentin, a first-line treatment for neuropathic pain.
Mechanism of Action of Gabapentin in Neuropathic Pain
Gabapentin's primary mechanism of action in alleviating neuropathic pain involves its interaction with the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[1][2] Following nerve injury, the expression of the α2δ-1 subunit is significantly upregulated in the dorsal root ganglion (DRG) and spinal dorsal horn, which correlates with the development of allodynia.[3] Gabapentin binds to this subunit, leading to a reduction in the trafficking of VGCCs to the presynaptic terminal. This, in turn, decreases the influx of calcium ions and subsequently reduces the release of excitatory neurotransmitters such as glutamate and substance P.[2] This dampening of neuronal hyperexcitability in the spinal cord and brain contributes to its analgesic effects.[4] Additionally, Gabapentin may exert its effects through the modulation of NMDA receptors and by enhancing descending noradrenergic inhibition.[1][3]
Experimental Protocols: Rodent Models of Neuropathic Pain
Several surgical models are widely used to induce neuropathic pain in rodents. The following protocols are for the most common models. All surgical procedures should be performed under appropriate anesthesia and aseptic conditions, in accordance with institutional animal care and use guidelines.
Chronic Constriction Injury (CCI) of the Sciatic Nerve
The CCI model is a widely used model that mimics chronic nerve compression.[5]
-
Animal Model: Male Sprague-Dawley rats (240-270g) or C57BL/6 mice.
-
Procedure:
-
Anesthetize the animal (e.g., with isoflurane).
-
Make a skin incision on the lateral side of the thigh to expose the biceps femoris muscle.
-
Separate the biceps femoris and gluteus superficialis muscles by blunt dissection to reveal the common sciatic nerve.[1][6]
-
Carefully isolate a 7-10 mm segment of the sciatic nerve proximal to its trifurcation.[1][5][6]
-
Place four loose ligatures of 4-0 chromic gut (for rats) or 5-0 (for mice) around the sciatic nerve with approximately 1 mm spacing between them.[1][5][6] The ligatures should be tightened until they just occlude epineural blood flow without arresting it, often observed as a slight constriction of the nerve.[6]
-
Close the muscle layer with sutures and the skin incision with wound clips or sutures.[5][6]
-
Allow the animal to recover for at least 24 hours before behavioral testing.[5] Pain hypersensitivity typically develops within 24 hours and can last for at least a month.[5]
-
Partial Sciatic Nerve Ligation (PSNL)
The PSNL model involves the ligation of a portion of the sciatic nerve, resulting in partial denervation.
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.
-
Procedure:
-
Anesthetize the animal and surgically prepare the thigh area.
-
Expose the sciatic nerve as described in the CCI protocol.
-
Carefully isolate the sciatic nerve proximal to its trifurcation.
-
Using a suture (e.g., 8-0 silk for rats, 9-0 nylon for mice), tightly ligate approximately one-third to one-half of the dorsal portion of the sciatic nerve.[2][7]
-
Ensure that the ligature is tight and that the nerve is not fully transected.
-
Close the muscle and skin layers as described previously.[2]
-
Behavioral changes, such as allodynia and hyperalgesia, typically develop within a few hours and can persist for several months.
-
Spared Nerve Injury (SNI)
The SNI model involves the transection of two of the three terminal branches of the sciatic nerve, leaving the third branch intact.[8]
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.
-
Procedure:
-
Anesthetize the animal and expose the sciatic nerve and its three terminal branches: the tibial, common peroneal, and sural nerves.
-
Isolate the tibial and common peroneal nerves.
-
Tightly ligate the tibial and common peroneal nerves with a suture (e.g., 4-0 silk).[2]
-
Transect the ligated nerves distal to the ligation, removing a 2-4 mm section of the distal nerve stump.[9]
-
Take care to leave the sural nerve intact and undamaged.[2][9]
-
Close the muscle and skin layers.
-
This model produces robust and long-lasting mechanical allodynia in the territory of the spared sural nerve.[8]
-
Experimental Protocols: Behavioral Assessment of Neuropathic Pain
The following are standard behavioral tests to quantify mechanical allodynia and thermal hyperalgesia.
Von Frey Test for Mechanical Allodynia
This test measures the withdrawal threshold to a mechanical stimulus.
-
Apparatus: A set of calibrated von Frey filaments or an electronic von Frey device.
-
Procedure:
-
Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15-30 minutes.[4]
-
Apply the von Frey filament to the plantar surface of the hind paw with increasing force until the filament bends.
-
A positive response is a brisk withdrawal, licking, or shaking of the paw.
-
The "up-down" method is commonly used to determine the 50% paw withdrawal threshold. Start with a filament in the middle of the force range. If there is a response, use the next smaller filament; if there is no response, use the next larger filament.
-
Alternatively, an electronic von Frey device can be used to apply a gradually increasing force until the animal withdraws its paw, at which point the force is automatically recorded.
-
Hargreaves Test for Thermal Hyperalgesia
This test measures the latency to withdraw from a thermal stimulus.[1][5]
-
Apparatus: A Hargreaves apparatus with a radiant heat source.
-
Procedure:
-
Place the animal in a Plexiglas chamber on a glass floor and allow it to acclimate.
-
Position the radiant heat source under the glass floor, directly beneath the plantar surface of the hind paw.[5]
-
Activate the heat source. A timer will start automatically.
-
When the animal withdraws its paw, the heat source and timer will stop. The time to withdrawal is the paw withdrawal latency.[5]
-
A cut-off time (e.g., 20-35 seconds) should be set to prevent tissue damage.[5]
-
Data Presentation: Effective Dosage of Gabapentin
The following tables summarize the effective dosages of Gabapentin in various rodent models of neuropathic pain. Dosages are typically administered intraperitoneally (i.p.) or orally (p.o.).
Table 1: Effective Dosage of Gabapentin in Rat Models of Neuropathic Pain
| Neuropathic Pain Model | Route of Administration | Effective Dosage Range | Observed Effect | Citation(s) |
| Chronic Constriction Injury (CCI) | i.p. | 100 mg/kg | Significant attenuation of mechanical allodynia and thermal hyperalgesia. | |
| Sciatic Nerve Ligation | i.p. | 30 - 100 mg/kg | Dose-dependent reversal of mechanical allodynia. | |
| Spared Nerve Injury (SNI) | i.v. | 50 mg/kg | Reversal of mechanical allodynia. | |
| Trigeminal Neuropathic Pain | i.p. | 30 - 50 mg/kg (repeated) | Partial alleviation of mechanical allodynia. |
Table 2: Effective Dosage of Gabapentin in Mouse Models of Neuropathic Pain
| Neuropathic Pain Model | Route of Administration | Effective Dosage Range | Observed Effect | Citation(s) |
| Partial Sciatic Nerve Ligation (PSL) | i.p. | 100 - 150 mg/kg | Dose-dependent increase in paw withdrawal threshold. | [4] |
| L5 Spinal Nerve Ligation (SNL) | i.p. | 100 mg/kg | Reduction of mechanical allodynia. | |
| Chronic Inflammatory Pain (Formalin) | i.p. | 50 - 200 mg/kg | Attenuation of second phase nociceptive behaviors. | |
| Sickle Cell Disease (Chronic Pain) | i.p. | 30 - 100 mg/kg | 100 mg/kg increased mechanical withdrawal thresholds, 30 mg/kg had no effect on deep tissue pain. |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of an analgesic compound in a rodent model of neuropathic pain.
References
- 1. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 2. inotiv.com [inotiv.com]
- 3. Neuropathic pain after peripheral nerve injury in rats: a model using sciatic nerve clamping - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]
- 5. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: Partial Sciatic Nerve Ligation: A Mouse Model of Chronic Neuropathic Pain to Study the Antinociceptive Effect of Novel Therapies [jove.com]
- 7. researchgate.net [researchgate.net]
- 8. Neuropathic pain model [bio-protocol.org]
- 9. Partial Sciatic Nerve Ligation: A Mouse Model of Chronic Neuropathic Pain to Study the Antinociceptive Effect of Novel Therapies [jove.com]
Application Notes and Protocols: GNE-131 in a Transgenic Mouse Model of Induced Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-131 is a potent and highly selective inhibitor of the voltage-gated sodium channel NaV1.7, with an IC50 of 3 nM.[1] Human genetic studies have robustly validated NaV1.7 as a critical mediator of pain perception, making it a prime target for the development of novel analgesics. Individuals with loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, exhibit a congenital insensitivity to pain, while gain-of-function mutations lead to debilitating chronic pain syndromes. This compound has demonstrated significant efficacy in a transgenic mouse model of induced pain, highlighting its potential as a therapeutic agent for pain management.
This document provides detailed application notes and representative protocols for the use of this compound in a transgenic mouse model of induced inflammatory pain. While the full experimental details of the original study on this compound have not been publicly disclosed, the following protocols are based on established and widely used methodologies for evaluating NaV1.7 inhibitors in relevant preclinical models.
Mechanism of Action: NaV1.7 in Pain Signaling
NaV1.7 is preferentially expressed in peripheral sensory neurons, including nociceptors, which are responsible for detecting painful stimuli. It plays a crucial role in the initiation and propagation of action potentials in response to noxious stimuli. In chronic pain states, the expression and activity of NaV1.7 are often upregulated, contributing to neuronal hyperexcitability and spontaneous firing, which manifest as hyperalgesia and allodynia. This compound selectively blocks the NaV1.7 channel, thereby dampening the excitability of nociceptive neurons and reducing the transmission of pain signals to the central nervous system.
Quantitative Data Summary
The following tables present representative data that could be expected from a study evaluating this compound in a transgenic mouse model of inflammatory pain, such as the formalin-induced pain model. These tables are for illustrative purposes and are designed for easy comparison of treatment effects.
Table 1: Effect of this compound on Formalin-Induced Nocifensive Behaviors (Phase I)
| Treatment Group | Dose (mg/kg, p.o.) | Mean Licking Time (seconds) ± SEM (0-10 min) | % Inhibition of Pain Behavior |
| Vehicle (Control) | - | 85.2 ± 5.6 | 0% |
| This compound | 10 | 68.1 ± 4.9 | 20.1% |
| This compound | 30 | 45.3 ± 3.8 | 46.8% |
| This compound | 100 | 25.7 ± 2.5 | 69.8% |
Table 2: Effect of this compound on Formalin-Induced Nocifensive Behaviors (Phase II)
| Treatment Group | Dose (mg/kg, p.o.) | Mean Licking Time (seconds) ± SEM (10-60 min) | % Inhibition of Pain Behavior |
| Vehicle (Control) | - | 150.5 ± 10.2 | 0% |
| This compound | 10 | 95.8 ± 8.7 | 36.3% |
| This compound | 30 | 50.1 ± 6.5 | 66.7% |
| This compound | 100 | 22.3 ± 4.1 | 85.2% |
Experimental Protocols
The following are detailed protocols for a representative study using this compound in a transgenic mouse model of induced pain. A gain-of-function NaV1.7 transgenic mouse model, which exhibits heightened pain sensitivity, would be a suitable model. The formalin test is a widely accepted model of inflammatory pain with distinct phases that can delineate the effects of a compound on acute nociception and central sensitization.[2][3][4]
Animal Model
-
Species: Mus musculus (Mouse)
-
Strain: A transgenic line expressing a gain-of-function mutation of the SCN9A gene (e.g., Nav1.7L858H) on a C57BL/6J background. Age- and sex-matched wild-type littermates should be used as controls.
-
Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
This compound Formulation and Administration
-
Formulation: this compound can be formulated in a vehicle suitable for oral (p.o.) administration, such as 0.5% methylcellulose in sterile water. The solution should be prepared fresh daily.
-
Administration: Administer this compound or vehicle via oral gavage at a volume of 10 mL/kg body weight. The compound should be administered at a predetermined time (e.g., 60 minutes) before the induction of pain.
Formalin-Induced Pain Model
This model induces a biphasic pain response. The first phase (0-10 minutes) is due to direct activation of nociceptors, while the second phase (10-60 minutes) involves an inflammatory response and central sensitization.
-
Acclimation: Place mice in individual observation chambers for at least 30 minutes to acclimate before the experiment.
-
Formalin Injection: Inject 20 µL of a 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw using a 30-gauge needle.
-
Behavioral Observation: Immediately after injection, return the mouse to the observation chamber and record the cumulative time spent licking and biting the injected paw for 60 minutes. The observation period is typically divided into Phase I (0-10 minutes) and Phase II (10-60 minutes).
Data Analysis
-
The total time spent licking and biting the injected paw is calculated for Phase I and Phase II.
-
Data should be expressed as mean ± Standard Error of the Mean (SEM).
-
Statistical significance between treatment groups can be determined using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test) for multiple comparisons. A p-value of < 0.05 is typically considered statistically significant.
-
The percentage inhibition of pain behavior can be calculated using the formula: % Inhibition = [(Vehicle Mean - Treated Mean) / Vehicle Mean] * 100.
This compound is a promising, selective NaV1.7 inhibitor with demonstrated preclinical efficacy. The provided application notes and protocols offer a representative framework for researchers to further investigate the analgesic properties of this compound and other NaV1.7-targeting compounds in a transgenic mouse model of induced pain. Careful adherence to these established methodologies will ensure the generation of robust and reproducible data, contributing to the development of novel and effective pain therapeutics.
References
Formulating GNE-131 for Intraperitoneal Injection in Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation and intraperitoneal (IP) administration of GNE-131, a potent and selective inhibitor of the human sodium channel NaV1.7, in rats for preclinical research. Adherence to these guidelines is crucial for ensuring accurate and reproducible experimental outcomes while maintaining animal welfare.
Introduction to this compound
This compound is a small molecule inhibitor with a molecular weight of 442.57 g/mol .[1][2] It is a potent and selective blocker of the voltage-gated sodium channel NaV1.7, with an in vitro IC50 of approximately 3 nM.[1][2][3][4] Due to its mechanism of action, this compound is under investigation for the treatment of pain. The compound exhibits low aqueous solubility, necessitating a specific formulation for in vivo administration.
This compound Properties and Solubility
A summary of the key physicochemical properties of this compound is presented in Table 1. The compound is sparingly soluble in aqueous solutions but shows good solubility in organic solvents like Dimethyl Sulfoxide (DMSO).
| Property | Value | Source |
| Molecular Weight | 442.57 g/mol | [1][2] |
| Formula | C23H30N4O3S | [2] |
| Target | Human Sodium Channel NaV1.7 | [1][2][3][4] |
| IC50 | 3 nM | [1][2][3][4] |
| Solubility in DMSO | ≥ 90 mg/mL (ultrasonication recommended) | [2] |
| In Vivo Formulation | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline (4 mg/mL) | [1] |
Signaling Pathway of this compound
This compound exerts its pharmacological effect by blocking the NaV1.7 sodium channel, which is predominantly expressed in peripheral sensory neurons. This channel plays a critical role in the transmission of pain signals. By inhibiting the influx of sodium ions through NaV1.7, this compound reduces the excitability of these neurons, thereby dampening the propagation of pain signals to the central nervous system.
Caption: this compound blocks the NaV1.7 sodium channel in peripheral sensory neurons.
Experimental Protocols
Formulation of this compound for Intraperitoneal Injection
This protocol describes the preparation of a this compound solution at a concentration of 4 mg/mL, suitable for intraperitoneal injection in rats. This formulation utilizes a co-solvent system to overcome the poor aqueous solubility of this compound.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile syringes and needles
-
Vortex mixer
Procedure:
-
Calculate Required Amounts: Determine the total volume of the formulation needed for the experiment. Based on this, calculate the required mass of this compound and the volume of each vehicle component as per the ratios in Table 2.
Component Percentage Volume for 10 mL This compound - 40 mg DMSO 10% 1 mL PEG300 40% 4 mL Tween 80 5% 0.5 mL Saline 45% 4.5 mL -
Dissolve this compound in DMSO:
-
Add Co-solvents:
-
To the this compound/DMSO solution, add the calculated volume of PEG300. Vortex well to ensure a homogenous mixture.
-
Add the calculated volume of Tween 80 and vortex again.
-
-
Add Saline:
-
Slowly add the sterile saline to the mixture while vortexing. The solution may appear slightly viscous.
-
-
Final Mixing and Sterilization:
-
Vortex the final solution for an additional 2-3 minutes to ensure complete mixing.
-
If necessary, the final formulation can be sterile-filtered through a 0.22 µm syringe filter. Ensure the filter is compatible with DMSO.
-
Storage: The formulated this compound solution should be prepared fresh on the day of the experiment. If short-term storage is necessary, it can be stored at 4°C for up to one week, protected from light. For longer-term storage, aliquots can be stored at -20°C or -80°C, though the stability under these conditions should be validated.[1][3] Avoid repeated freeze-thaw cycles.
Intraperitoneal Injection Protocol in Rats
This protocol outlines the standard procedure for administering the formulated this compound to rats via intraperitoneal injection. It is imperative that all procedures are performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Formulated this compound solution (at room temperature)
-
Appropriately sized rat for the study
-
Sterile syringes (e.g., 1 mL or 3 mL)
-
Sterile needles (23-25 gauge)[5]
-
70% ethanol for disinfection (optional)[6]
Procedure:
-
Animal Restraint: Proper restraint is crucial for a successful and safe injection. The two-person technique is recommended for rats.[5] One person restrains the rat by holding its head and thorax, while the other performs the injection. The rat should be held in a supine position with its head tilted slightly downwards to allow the abdominal organs to fall away from the injection site.[7]
-
Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen.[5] This location helps to avoid accidental injection into the cecum, urinary bladder, or other vital organs.
-
Injection Technique:
-
Draw the calculated dose of the this compound formulation into the syringe. The maximum recommended injection volume for rats is typically up to 10 mL/kg.[5][7]
-
Insert the needle, with the bevel facing up, into the identified injection site at a 30-40 degree angle to the abdominal wall.[5]
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or fluid is drawn, withdraw the needle and re-insert at a different site.
-
Slowly inject the solution into the peritoneal cavity.
-
Withdraw the needle and return the rat to its cage.
-
-
Post-Injection Monitoring: Observe the animal for any signs of distress, pain, or adverse reactions following the injection. This includes monitoring for changes in behavior, posture, and activity levels.
Caption: Workflow for intraperitoneal injection of this compound in rats.
Important Considerations and Troubleshooting
-
Vehicle Toxicity: While the recommended vehicle is widely used, it is good practice to include a vehicle-only control group in your study to account for any potential effects of the formulation itself. Some vehicles, like propylene glycol, have been reported to cause adverse effects such as seizures in rats, so careful selection and validation are crucial.[8]
-
Injection Variability: Intraperitoneal injection can be inherently variable.[6] Inadvertent injection into the gut or adipose tissue can alter the pharmacokinetic profile of the compound. Consistent technique and proper restraint are key to minimizing this variability.
-
Irritation: The formulation, particularly the presence of DMSO, may cause localized irritation. Monitor the injection site for any signs of inflammation.
-
Solubility Issues: If this compound precipitates out of solution, sonication during the formulation step is highly recommended.[1][2] Ensure all components are at room temperature before mixing.
By following these detailed protocols and considering the key factors outlined, researchers can effectively formulate and administer this compound for intraperitoneal injection in rats, leading to more reliable and reproducible data in preclinical studies.
References
- 1. This compound | Sodium Channel | TargetMol [targetmol.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS 1629063-81-5 | Sun-shinechem [sun-shinechem.com]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. researchanimaltraining.com [researchanimaltraining.com]
- 7. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Status Epilepticus due to Intraperitoneal Injection of Vehicle Containing Propylene Glycol in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing GNE-131 Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the precipitation of GNE-131 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture media?
A1: this compound, like many small molecule inhibitors, is hydrophobic and has low aqueous solubility.[1] It is often dissolved in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[1][2] When this DMSO stock is added to the aqueous environment of your cell culture medium, the drastic change in solvent properties can cause the this compound to "crash out" of solution and form a precipitate.[1]
Q2: What is the maximum recommended final concentration of DMSO in cell culture?
A2: To minimize cytotoxicity, the final concentration of DMSO in your cell culture medium should typically be kept below 0.5%.[1] However, for some poorly soluble compounds, a slightly higher, yet cell-tolerated, concentration might be necessary to maintain solubility.[1] It is crucial to always include a vehicle control (media with the same final DMSO concentration without the inhibitor) in your experiments to account for any solvent effects.[1][2]
Q3: Can warming the cell culture media help prevent precipitation?
A3: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve its solubility.[1] However, it is important to avoid excessive heat, which could degrade the compound or the media components.
Q4: Can the presence of serum in the media affect this compound solubility?
A4: Yes, serum proteins can help to solubilize hydrophobic compounds like this compound by binding to them.[1] If you are using a serum-free medium, you may be more likely to encounter precipitation issues.
Troubleshooting Guide
This guide provides systematic steps to troubleshoot and prevent this compound precipitation.
Problem: Precipitate Forms Immediately Upon Adding this compound Stock to Media
Possible Cause: Rapid change in solvent environment leading to compound crashing out of solution.
Solutions:
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a stepwise dilution. First, dilute the DMSO stock into a small volume of serum-containing medium. The serum proteins can aid in solubilizing the inhibitor.[1] Then, add this intermediate dilution to the final culture volume.
-
Slow Addition and Mixing: Add the this compound stock solution dropwise to the media while gently vortexing or swirling.[1] This ensures rapid and thorough mixing, preventing localized high concentrations that are prone to precipitation.[1]
-
Optimize DMSO Concentration: While keeping the final DMSO concentration low is important for cell health, a slight increase (while still in a tolerable range for your cells) may be necessary to maintain solubility.[1] Always determine the maximum DMSO concentration your cells can tolerate in a separate experiment.
Problem: Precipitate Forms Over Time in the Incubator
Possible Cause: The compound has limited stability in the aqueous culture medium at 37°C.
Solutions:
-
Reduce Incubation Time: If the compound's stability is a concern, consider shorter-term experiments.
-
Replenish Media: For longer experiments, you may need to replenish the media containing freshly prepared this compound periodically.
-
Use of Co-solvents or Formulation Agents: For preclinical studies, various formulation strategies can be employed to improve the solubility of poorly water-soluble drugs, such as using co-solvents (e.g., PEG300, Tween-80) or complexation agents (e.g., SBE-β-CD).[3] However, the compatibility of these agents with your specific cell line must be validated.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol details the recommended procedure for diluting a this compound DMSO stock solution to a final working concentration in cell culture media.
-
Prepare this compound Stock Solution: Dissolve this compound in 100% DMSO to make a high-concentration stock solution (e.g., 10 mM). MedchemExpress notes that for this compound, sonication may be needed to fully dissolve it in DMSO, with a solubility of up to 125 mg/mL (282.44 mM).[3]
-
Warm Media: Gently warm your complete cell culture medium (containing serum, if applicable) to 37°C.
-
Perform Intermediate Dilution (Optional but Recommended):
-
Pipette a small volume of the warmed media into a sterile tube.
-
Add the required volume of the this compound DMSO stock to this small volume of media to make an intermediate dilution.
-
-
Final Dilution:
-
While gently swirling the bulk of your warmed cell culture media, add the intermediate dilution (or the DMSO stock directly if not performing an intermediate step) dropwise.
-
-
Final DMSO Concentration Check: Ensure the final concentration of DMSO in the media does not exceed the tolerated level for your cell line (typically <0.5%).[1]
Protocol 2: Determining Maximum Tolerated DMSO Concentration
This experiment is crucial to establish the highest percentage of DMSO your specific cell line can tolerate without affecting viability or behavior.
-
Cell Seeding: Plate your cells at a density that will allow them to be in the exponential growth phase for the duration of the experiment.
-
Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in your complete culture medium. A typical range would be from 2% down to 0.01%, including a no-DMSO control.[1]
-
Treatment: Replace the existing media with the media containing the different DMSO concentrations.
-
Incubation: Incubate the cells for the intended duration of your this compound experiments (e.g., 24, 48, or 72 hours).[1]
-
Assess Cell Viability: Use a standard cell viability assay (e.g., MTT, PrestoBlue, or Trypan Blue exclusion) to determine the percentage of viable cells at each DMSO concentration.
-
Analysis: Plot cell viability against DMSO concentration to identify the highest concentration that does not significantly impact cell viability.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Notes | Reference |
| DMSO | 125 mg/mL (282.44 mM) | Ultrasonic assistance may be needed. | [3] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2.08 mg/mL | Yields a clear solution. | [3] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | Yields a clear solution. | [3] |
| 10% DMSO + 90% Corn oil | ≥ 2.08 mg/mL | Use with caution for long-term dosing. | [3] |
Table 2: Troubleshooting Summary for this compound Precipitation
| Issue | Potential Cause | Recommended Action |
| Immediate Precipitation | Poor aqueous solubility; rapid solvent change. | Perform stepwise dilution; add stock solution slowly with mixing.[1] |
| Precipitation Over Time | Limited compound stability in aqueous media. | Reduce experiment duration; replenish media with fresh compound. |
| Cell Toxicity Observed | High final DMSO concentration. | Determine and use the maximum tolerated DMSO concentration for your cell line.[1] |
Visualizations
Caption: Workflow for preparing this compound working solution.
Caption: Troubleshooting logic for this compound precipitation.
References
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers in optimizing the concentration of GNE-131 for NaV1.7 inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target? this compound is a potent and selective small molecule inhibitor of the human voltage-gated sodium channel NaV1.7.[1][2] The NaV1.7 channel is a genetically validated target for pain research, as its role in human nociception is well-established.[2][3]
Q2: What is the reported IC₅₀ of this compound for human NaV1.7? this compound has a reported half-maximal inhibitory concentration (IC₅₀) of 3 nM for human NaV1.7 (hNaV1.7).[1][2][3] This high potency requires precise dilution series for accurate characterization.
Q3: How should I prepare and store this compound stock solutions? this compound is soluble in dimethyl sulfoxide (DMSO).[2] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. For long-term storage (months to years), this stock solution should be kept at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[2] For short-term storage (days to weeks), 0-4°C is acceptable.[2]
Q4: What is a recommended starting concentration range for an initial dose-response experiment? For an initial IC₅₀ determination experiment, a wide concentration range covering several orders of magnitude around the expected IC₅₀ is recommended. A suggested range would be from 0.01 nM to 1 µM. A typical 8-point dose-response curve might include concentrations such as 0.1 nM, 0.3 nM, 1 nM, 3 nM, 10 nM, 30 nM, 100 nM, and 300 nM.
Q5: Are there known off-target effects I should be aware of? While this compound is reported as a selective NaV1.7 inhibitor, many aryl sulfonamide inhibitors are designed to have high selectivity against the cardiac isoform NaV1.5 to ensure a better safety profile.[2] It is best practice to perform selectivity profiling against other relevant NaV channel subtypes (e.g., NaV1.5, NaV1.1, NaV1.2) to fully characterize its activity in your specific assay system.
Troubleshooting Guide
Problem: I am not observing any significant inhibition of the NaV1.7 current.
-
Possible Cause 1: Compound Dilution or Degradation.
-
Solution: Confirm your dilution calculations. Prepare fresh working solutions from your frozen stock for each experiment. Ensure the DMSO stock has been stored properly at -20°C.[2]
-
-
Possible Cause 2: Inappropriate Voltage Protocol.
-
Solution: Many NaV1.7 inhibitors, particularly sulfonamides, exhibit state-dependent binding, often preferring the inactivated state of the channel over the resting state.[4] If your voltage protocol only probes the resting state, you may underestimate the compound's potency. Use a voltage protocol that includes a depolarizing prepulse to accumulate channels in the inactivated state before the test pulse.
-
-
Possible Cause 3: Low Expression or Unhealthy Cells.
-
Solution: Verify the expression of functional NaV1.7 channels in your cell line (e.g., HEK-293). Ensure cells are healthy and that current amplitudes are robust (>500 pA) with high seal resistance (>500 MΩ) in patch-clamp experiments.[5]
-
Problem: My results show high variability between replicates.
-
Possible Cause 1: Compound Precipitation.
-
Solution: this compound is a hydrophobic molecule.[4] Ensure that the final DMSO concentration in your aqueous assay buffer is kept low (typically ≤0.1%) to prevent precipitation. Visually inspect solutions for any signs of precipitation.
-
-
Possible Cause 2: Inconsistent Assay Conditions.
-
Possible Cause 3: Pipetting Inaccuracy.
-
Solution: Use calibrated pipettes and proper technique, especially when preparing nanimolar concentrations. Serial dilutions should be thoroughly mixed at each step.
-
Quantitative Data Summary
Table 1: this compound Potency and Properties
| Parameter | Value | Source(s) |
| Target | Human Voltage-Gated Sodium Channel 1.7 (hNaV1.7) | [1][2] |
| IC₅₀ | 3 nM | [1][2][3] |
| Chemical Class | Acyl Sulfonamide | [3][4] |
| Solubility | Soluble in DMSO | [2] |
| Long-Term Storage | -20°C | [2] |
Table 2: Recommended Concentration Ranges for NaV1.7 Assays
| Experiment Type | Recommended Concentration Range | Purpose |
| Single-Point Screening | 100 nM - 1 µM | To quickly identify inhibitory activity. |
| IC₅₀ Determination | 0.01 nM - 1 µM | To precisely determine compound potency. |
| Selectivity Profiling | 1 nM - 10 µM | To assess activity against other NaV subtypes. |
| Mechanism of Action | 3 nM - 30 nM (approx. 1x - 10x IC₅₀) | To study state-dependence and binding kinetics. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Prepare 10 mM Stock Solution:
-
This compound has a molecular weight of 442.58 g/mol .[2]
-
To prepare 1 mL of a 10 mM stock, dissolve 4.43 mg of this compound powder in 1 mL of 100% DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
-
Storage:
-
Dispense the 10 mM stock into single-use aliquots (e.g., 10 µL) to minimize freeze-thaw cycles.
-
Store these aliquots at -20°C for long-term use.[2]
-
-
Prepare Intermediate and Working Dilutions:
-
On the day of the experiment, thaw one aliquot of the 10 mM stock.
-
Perform serial dilutions in 100% DMSO to create intermediate stocks.
-
For the final step, dilute the intermediate stocks into the extracellular assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration remains below 0.1% to avoid solvent effects and compound precipitation.
-
Protocol 2: General Automated Patch-Clamp (APC) Assay for NaV1.7 Inhibition
This protocol is a general guideline and should be optimized for the specific APC platform (e.g., SyncroPatch, IonWorks) and cell line used.[5][6]
-
Cell Preparation:
-
Culture HEK-293 or CHO cells stably expressing hNaV1.7.
-
On the day of the experiment, harvest cells using standard cell detachment methods. Ensure a single-cell suspension with high viability (>90%).
-
Resuspend cells in the appropriate extracellular solution at the optimal density for your APC platform.
-
-
Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.
-
-
Voltage Protocol for State-Dependent Inhibition:
-
This protocol is designed to measure inhibition at both resting and inactivated states.
-
Holding Potential (V_hold): -120 mV (favors resting state).
-
Pulse 1 (Resting State): Depolarize to 0 mV for 20 ms from V_hold. This measures inhibition of channels from the resting state.
-
Pulse 2 (Inactivated State): From V_hold, apply a 500 ms depolarizing prepulse to -30 mV (to accumulate inactivated channels), followed immediately by a 20 ms test pulse to 0 mV. This measures inhibition of channels from the inactivated state.
-
Apply the pulse train repeatedly (e.g., every 10 seconds) to monitor current amplitude.
-
-
Compound Application and Data Analysis:
-
Establish a stable baseline current for at least 3 minutes.
-
Apply this compound at various concentrations and allow the effect to reach steady-state (typically 3-5 minutes).
-
Measure the peak current amplitude before and after compound addition.
-
Calculate the percentage of inhibition at each concentration: % Inhibition = (1 - (I_drug / I_baseline)) * 100.
-
Fit the concentration-response data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Visualizations
Caption: Workflow for determining the IC₅₀ of this compound.
Caption: Troubleshooting flowchart for lack of observed inhibition.
Caption: NaV1.7 channel gating states and inhibitor preference.
References
- 1. abmole.com [abmole.com]
- 2. medkoo.com [medkoo.com]
- 3. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Development of a Rapid Throughput Assay for Identification of hNav1.7 Antagonist Using Unique Efficacious Sodium Channel Agonist, Antillatoxin - PMC [pmc.ncbi.nlm.nih.gov]
GNE-131 stability and storage recommendations.
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of GNE-131, a potent and selective inhibitor of the human sodium channel NaV1.7.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[1] For optimal results, it is recommended to use freshly opened DMSO to avoid moisture absorption, which can impact solubility.[2]
Q2: What are the recommended storage conditions for this compound?
A2: The recommended storage conditions for this compound depend on whether it is in solid form or in solution. To prevent degradation, it is crucial to adhere to the storage guidelines summarized in the tables below. Aliquoting the stock solution is highly recommended to avoid repeated freeze-thaw cycles.[1][3]
Q3: Can I store this compound solutions at 4°C?
A3: For short-term use, within one week, aliquots of this compound in DMSO can be stored at 4°C.[1] However, for long-term storage, it is strongly recommended to store solutions at -80°C.[1][3]
Q4: What is the maximum permissible DMSO concentration in cell-based assays?
A4: The final concentration of DMSO in cell-based experiments should not exceed 0.1%.[2] If a higher concentration is necessary, it is essential to perform a vehicle control experiment to assess the potential effects of the solvent on the cells.[2]
Q5: My this compound powder is not dissolving easily. What should I do?
A5: Sonication can be used to facilitate the dissolution of this compound in DMSO.[2] If you do not have access to a sonicator, consider using a lower concentration of the compound or a larger volume of solvent. Gentle warming may also aid dissolution, but care should be taken to avoid degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound upon dilution in aqueous buffer. | The compound's solubility limit in the aqueous buffer has been exceeded. | - Decrease the final concentration of this compound in the assay.- Consider using a co-solvent system.- Adjust the pH of the buffer, as the solubility of some compounds is pH-dependent. |
| Inconsistent or unexpected experimental results. | - Compound degradation due to improper storage or handling.- Variation in experimental conditions. | - Prepare fresh dilutions from a properly stored stock solution for each experiment.- Ensure all experimental parameters (e.g., cell density, incubation times) are consistent.- Verify the stability of this compound under your specific experimental conditions using a stability assessment protocol. |
| Low potency or loss of activity. | - Degradation of the compound.- Repeated freeze-thaw cycles of the stock solution. | - Use a fresh aliquot of the stock solution stored at -80°C.- Perform a quality control check of the compound's purity and concentration. |
Data Presentation
Table 1: this compound Storage Recommendations (Solid Form)
| Storage Temperature | Duration |
| -20°C | Up to 3 years[3] |
| 4°C | Up to 2 years[1] |
Table 2: this compound Storage Recommendations (In Solvent - DMSO)
| Storage Temperature | Duration |
| -80°C | Up to 2 years[3] |
| -20°C | Up to 1 year[3] |
| 4°C | Up to 1 week[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If dissolution is slow, sonicate the vial in a water bath for short intervals until the solution is clear.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: General Quality Control of Small Molecule Inhibitors using HPLC
Objective: To assess the purity and integrity of a small molecule inhibitor like this compound using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound stock solution
-
HPLC-grade solvents (e.g., acetonitrile, water with 0.1% formic acid)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
Procedure:
-
Method Development: Develop an HPLC method capable of separating the parent compound from potential impurities and degradation products. This typically involves optimizing the mobile phase composition, flow rate, and column temperature.
-
Sample Preparation: Dilute the this compound stock solution to a suitable concentration for HPLC analysis using the mobile phase.
-
Injection: Inject a known volume of the prepared sample onto the HPLC system.
-
Data Acquisition: Run the HPLC method and record the chromatogram.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Calculate the purity of the compound by determining the area of the main peak relative to the total area of all peaks in the chromatogram.
-
Compare the chromatogram to a reference standard or a previously analyzed batch to identify any new impurity peaks that may indicate degradation.
-
Visualizations
Caption: Signaling pathway of NaV1.7 in pain transmission and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound in cell-based assays.
Caption: Logical relationships between storage, handling, and experimental outcomes for this compound.
References
Potential off-target effects of GNE-131 in cellular assays.
Notice: There is currently no publicly available information regarding off-target effects of GNE-131 in cellular assays. This compound is consistently described as a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7.[1][2][3] The information provided below is based on general principles of cellular assays and inhibitor studies and will be updated as specific data on this compound becomes available.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective inhibitor of the human voltage-gated sodium channel NaV1.7, with a reported IC50 of 3 nM.[1][2] Its primary mechanism of action is the blockage of this ion channel, which is crucial for the transmission of pain signals.
Q2: Are there any known off-target effects of this compound?
Currently, there is no publicly available data from comprehensive off-target screening studies, such as kinome scans or broad panel cellular assays, for this compound. Therefore, specific off-target interactions and their potential effects in cellular assays have not been documented in the public domain.
Q3: I am observing unexpected results in my cellular assay when using this compound. What could be the cause?
While specific off-target effects of this compound are unknown, unexpected results in cellular assays can arise from various factors unrelated to off-target pharmacology. Consider the following troubleshooting steps:
-
Compound Quality and Handling:
-
Verify the purity and integrity of your this compound stock.
-
Ensure proper storage conditions to prevent degradation.
-
Confirm the accuracy of your stock solution concentration.
-
-
Cellular System Health:
-
Monitor cell viability and morphology to rule out cytotoxicity at the concentrations used.
-
Ensure your cell line is healthy and free from contamination.
-
-
Assay Conditions:
-
Optimize the concentration of this compound and incubation time for your specific cell type and endpoint.
-
Check for interference of the compound or its vehicle (e.g., DMSO) with your assay reagents or detection method.
-
Troubleshooting Guides
Issue 1: Unexpected Change in Cell Viability
| Potential Cause | Troubleshooting Step |
| Cytotoxicity of this compound at high concentrations | Perform a dose-response curve for cell viability (e.g., using an MTT or CellTiter-Glo assay) to determine the cytotoxic concentration range in your specific cell line. |
| Solvent (e.g., DMSO) toxicity | Run a vehicle control with the same concentration of DMSO used for your this compound treatment to assess its effect on cell viability. |
| Assay interference | Test for direct interference of this compound with your viability assay reagents. |
Issue 2: Inconsistent Assay Readouts
| Potential Cause | Troubleshooting Step |
| Compound precipitation | Visually inspect your treatment media for any signs of compound precipitation, especially at higher concentrations. |
| Incomplete dissolution of this compound | Ensure your this compound stock solution is fully dissolved before diluting it into your assay media. |
| Assay variability | Include appropriate positive and negative controls in your experiment to assess assay performance and variability. |
Data Presentation
As no quantitative data on the off-target effects of this compound is currently available, we are unable to provide a summary table. This section will be populated with IC50 or Ki values for any identified off-target interactions as soon as such data becomes publicly accessible.
Experimental Protocols
Detailed experimental protocols for assessing off-target effects are not available for this compound. However, a general workflow for identifying and characterizing off-target effects of a small molecule inhibitor is provided below.
General Workflow for Off-Target Effect Investigation
Caption: Generalized workflow for identifying and validating potential off-target effects of a compound.
Signaling Pathways
Without known off-target kinases or other signaling molecules for this compound, it is not possible to generate specific signaling pathway diagrams. The diagram below illustrates the intended on-target pathway of this compound.
On-Target Pathway: NaV1.7 Inhibition
Caption: Simplified diagram of this compound's on-target effect on the NaV1.7 signaling pathway in pain perception.
References
How to control for vehicle effects when using GNE-131 with DMSO.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GNE-131 with DMSO as a vehicle. Proper experimental design, particularly the use of appropriate vehicle controls, is critical for obtaining accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective inhibitor of the human voltage-gated sodium channel NaV1.7, with an IC50 of 3 nM.[1][2][3][4] NaV1.7 is predominantly expressed in peripheral nociceptive (pain-sensing) neurons and plays a critical role in the generation and propagation of action potentials in response to painful stimuli.[5][6] By blocking NaV1.7, this compound reduces the excitability of these neurons, thereby inhibiting the transmission of pain signals.[6]
Q2: Why is DMSO used as a vehicle for this compound?
Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds, including this compound.[7] Its miscibility with water and cell culture media makes it a common choice for preparing stock solutions of compounds for in vitro and in vivo experiments.[7] this compound is soluble in DMSO at a concentration of ≥ 90 mg/mL.[8]
Q3: Can DMSO itself affect my experimental results?
Yes, DMSO is not biologically inert and can exert its own effects on cells and organisms. These effects are dose-dependent and can include alterations in cell proliferation, viability, and differentiation.[7][9] It is crucial to use a vehicle control group in all experiments to differentiate the effects of this compound from those of the DMSO solvent.[10]
Troubleshooting Guides
Issue 1: Unexpected results or high variability in my in vitro experiments.
Possible Cause: The concentration of DMSO may be too high, leading to cellular stress or toxicity. Different cell lines exhibit varying sensitivity to DMSO.[11][12]
Troubleshooting Steps:
-
Determine the Maximum Tolerated DMSO Concentration: Before beginning your experiments with this compound, it is essential to determine the highest concentration of DMSO that does not significantly affect the health and viability of your specific cell line.
-
Protocol: A detailed protocol for this procedure is provided in the "Experimental Protocols" section below.
-
-
Maintain a Consistent, Low DMSO Concentration: Once the maximum tolerated concentration is determined, ensure that the final concentration of DMSO is consistent across all treatment groups, including the vehicle control. Aim for the lowest effective concentration, ideally below 0.5%.[13][14]
Issue 2: My this compound solution precipitates when diluted in aqueous media.
Possible Cause: this compound may have limited solubility in aqueous solutions, and adding a concentrated DMSO stock directly to the media can cause the compound to crash out of solution.
Troubleshooting Steps:
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your this compound stock solution in your cell culture medium or buffer.
-
Vortexing/Mixing: Ensure thorough mixing by vortexing or gently pipetting after each dilution step.
-
Warm the Media: Warming the cell culture media to 37°C before adding the this compound/DMSO solution can sometimes improve solubility.
Issue 3: I am observing unexpected changes in neuronal excitability or calcium signaling in my vehicle control group.
Possible Cause: DMSO can directly impact neuronal function and interfere with common assays.
Troubleshooting Steps:
-
Electrophysiology: Be aware that even low concentrations of DMSO (e.g., 0.05%) can alter the intrinsic excitability of neurons.[15] It is critical to compare the this compound treated group directly to a vehicle control group with the exact same DMSO concentration to isolate the effect of this compound.
-
Calcium Imaging: DMSO can interfere with calcium-sensitive dyes (e.g., Fluo-4) and can also cause an increase in intracellular calcium levels.[16][17][18][19] When possible, consider alternative solvents for calcium imaging experiments. If DMSO must be used, a vehicle control is absolutely essential for interpreting the results.
Data Presentation
Table 1: Recommended Starting Concentrations for DMSO in Experimental Setups
| Experimental System | Recommended Final DMSO Concentration | Notes |
| In Vitro (Immortalized Cell Lines) | ≤ 0.5% (v/v) | Some cell lines may tolerate up to 1%. Always perform a dose-response curve to determine the optimal concentration for your specific cell line.[11][13] |
| In Vitro (Primary Cells) | ≤ 0.1% (v/v) | Primary cells are generally more sensitive to DMSO toxicity.[13] |
| In Vivo (Rodent Models) | < 1% (v/v) when possible | For compounds with poor solubility, co-solvents may be necessary. A formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been used for this compound.[10][20] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes how to prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (Molecular Weight: 442.58 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out the desired amount of this compound. For a 1 mL stock solution of 10 mM, you will need 4.426 mg.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may aid in dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.[4]
Protocol 2: Determining the Maximum Tolerated DMSO Concentration in a Cell Line
This protocol uses a standard cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the highest concentration of DMSO that does not significantly impact the viability of your chosen cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Anhydrous DMSO
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in your complete cell culture medium. A common range to test is 0.05%, 0.1%, 0.25%, 0.5%, 1%, and 2%. Also, include a "medium-only" control (0% DMSO).
-
Treatment: Remove the old medium from the cells and add the prepared DMSO dilutions. Include at least three replicate wells for each concentration.
-
Incubation: Incubate the plate for the same duration as your planned this compound experiments (e.g., 24, 48, or 72 hours).
-
Viability Assessment: At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the results to the "medium-only" control (set to 100% viability). The highest DMSO concentration that results in ≥95% viability is generally considered safe for your experiments.
Visualizations
Caption: Mechanism of action of this compound in inhibiting pain signaling.
Caption: Workflow for a properly controlled experiment using this compound and DMSO.
References
- 1. esrf.fr [esrf.fr]
- 2. medcentral.com [medcentral.com]
- 3. Enhancing inactivation rather than reducing activation of Nav1.7 channels by a clinically effective analgesic CNV1014802 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. abmole.com [abmole.com]
- 9. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. lifetein.com [lifetein.com]
- 14. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 15. Low concentrations of the solvent dimethyl sulphoxide alter intrinsic excitability properties of cortical and hippocampal pyramidal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Dimethyl sulfoxide elevates intracellular Ca2+ and mimics effects of increased light intensity in a photoreceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of dimethyl sulfoxide on cytosolic ionized calcium concentration and cytoskeletal organization of hepatocytes in a primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The differentiation inducer, dimethyl sulfoxide, transiently increases the intracellular calcium ion concentration in various cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound | Sodium Channel | TargetMol [targetmol.com]
Technical Support Center: GNE-131 Application in Patch Clamp Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GNE-131 in patch clamp experiments, with a specific focus on improving and maintaining high seal resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective inhibitor of the human voltage-gated sodium channel Nav1.7.[1][2][3][4][5] It has an IC50 of 3 nM for hNav1.7.[1][2][3][4][5] Due to the role of Nav1.7 in nociception, this compound has been investigated for the treatment of pain.[1][4][5]
Q2: Is there any known direct effect of this compound on patch clamp seal resistance?
Currently, there is no published evidence to suggest that this compound directly impacts the formation or stability of giga-ohm seals in patch clamp recordings. Any influence on seal resistance is likely to be indirect and related to the overall health and stability of the cell membrane during the experiment.
Q3: How should I prepare this compound for application in my patch clamp experiments?
This compound is soluble in DMSO.[3][4] It is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your extracellular recording solution. To avoid precipitation and ensure accurate final concentrations, it is crucial to perform serial dilutions. Always ensure the final DMSO concentration in your recording solution is low (typically ≤0.1%) to avoid solvent effects on the cell membrane and ion channels.
Troubleshooting Guide: Improving Seal Resistance
Achieving a stable, high-resistance seal (gigaseal) is critical for high-quality patch clamp recordings. Below are common issues and solutions that can be applied during experiments involving the application of this compound.
| Problem | Potential Cause | Recommended Solution |
| Failure to achieve a gigaseal (>1 GΩ) | Cell health is compromised. | Ensure you are using healthy, viable cells. Visually inspect cells for smooth, clean membranes before attempting to patch. |
| Pipette tip is dirty or has an irregular shape. | Use fresh, clean pipettes for each attempt. Fire-polishing the pipette tip can create a smoother surface, which can improve sealing.[6] Ensure your pipette fabrication process is consistent. | |
| Debris in the recording solution. | Filter all recording solutions (both intracellular and extracellular) with a 0.22 µm syringe filter before use.[7][8] Maintain a clean bath solution. | |
| Inappropriate pipette resistance. | The optimal pipette resistance depends on the cell type. For whole-cell recordings, a resistance of 3-7 MΩ is a good starting point.[9] | |
| Seal resistance is unstable and deteriorates over time | Mechanical instability of the setup. | Check for vibrations in the anti-vibration table and ensure the micromanipulator and headstage are securely mounted. Minimize airflow around the setup. |
| Osmolarity mismatch between internal and external solutions. | Measure and adjust the osmolarity of your solutions. The internal solution should typically be slightly hypotonic to the external solution. | |
| High flow rate of the perfusion system. | If using a perfusion system to apply this compound, ensure the flow rate is not excessively high, as this can mechanically disturb the seal. A flow rate of 1-1.5 mL per minute is often recommended.[9] | |
| Leakage in the pressure system. | Check for leaks in the tubing and connections of your pressure application system. Ensure the O-rings in the pipette holder are clean and properly seated.[8] | |
| Increased noise after this compound application | Electrical interference. | Ensure your setup is properly grounded and enclosed in a Faraday cage. |
| Compound precipitation. | Visually inspect the solution for any signs of precipitation after diluting the this compound stock. If precipitation occurs, you may need to adjust your dilution protocol or the final concentration. | |
| Non-specific effects of the compound or solvent. | Run a vehicle control experiment with the same final concentration of DMSO to determine if the solvent itself is contributing to the instability. |
Experimental Protocols
Preparation of this compound Working Solution
-
Prepare a Stock Solution: Dissolve this compound powder in high-quality, anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM). Sonicate briefly if necessary to ensure complete dissolution.[3]
-
Aliquot and Store: Aliquot the stock solution into small volumes and store at -20°C or -80°C for long-term storage to minimize freeze-thaw cycles.[2][3]
-
Prepare Intermediate Dilutions: On the day of the experiment, thaw a stock aliquot and prepare intermediate dilutions in your extracellular recording solution.
-
Prepare Final Working Solution: Perform a final dilution to achieve the desired working concentration of this compound in the extracellular solution immediately before application. Ensure thorough mixing.
General Patch Clamp Protocol
-
Cell Preparation: Plate or prepare cells on coverslips suitable for microscopy and patch clamp recording. Ensure cells are healthy and not overly confluent.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries. The ideal resistance will vary with cell type, but a starting range of 3-7 MΩ is common for whole-cell recordings.[9]
-
Solution Preparation: Prepare and filter intracellular and extracellular solutions. Ensure pH and osmolarity are correctly adjusted for your specific cell type.
-
Approaching the Cell: Under visual guidance (e.g., DIC microscopy), approach the target cell with the patch pipette while applying slight positive pressure to keep the tip clean.[8]
-
Seal Formation: Once the pipette touches the cell membrane, release the positive pressure and apply gentle negative pressure to facilitate the formation of a high-resistance seal. A holding potential of -60 to -70 mV can sometimes aid in seal formation.[9]
-
Establishing Whole-Cell Configuration: After achieving a stable gigaseal, apply a brief pulse of suction to rupture the cell membrane and gain electrical access to the cell interior.
-
Recording and this compound Application: Begin your electrophysiological recording. Apply this compound via a perfusion system or by manual addition to the recording chamber.
Visualizations
Caption: Mechanism of action of this compound on the Nav1.7 sodium channel.
Caption: A standard experimental workflow for patch clamp recordings.
Caption: A logical flowchart for troubleshooting seal resistance issues.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Sodium Channel | TargetMol [targetmol.com]
- 4. This compound | CAS 1629063-81-5 | Sun-shinechem [sun-shinechem.com]
- 5. medkoo.com [medkoo.com]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 8. scientifica.uk.com [scientifica.uk.com]
- 9. docs.axolbio.com [docs.axolbio.com]
Minimizing GNE-131 degradation in solution during long experiments.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with the NaV1.7 inhibitor, GNE-131, particularly concerning its stability in solution during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: For optimal stability, this compound should be dissolved in high-quality, anhydrous Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution.[1] For long-term storage (up to one year), stock solutions should be aliquoted into small, single-use vials to minimize freeze-thaw cycles and stored at -80°C.[1] For short-term use (within one week), aliquots can be kept at 4°C.[1]
Q2: My this compound precipitated out of the aqueous buffer after diluting it from the DMSO stock. What should I do?
A2: Precipitation upon dilution into aqueous buffers is a common challenge with hydrophobic small molecules. Here are several troubleshooting steps:
-
Decrease the Final Concentration: The concentration of this compound in your final assay buffer may have exceeded its aqueous solubility limit. Try using a lower final concentration.
-
Optimize DMSO Concentration: While it's crucial to keep the final DMSO concentration low to avoid solvent effects on your cells or assay, a slightly higher concentration (up to 0.5%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.[2]
-
Use a Co-Solvent System: Consider using a co-solvent system to improve solubility. Formulations with polyethylene glycol (PEG) or other biocompatible solvents in addition to DMSO can be effective.[3]
-
Adjust Buffer pH: The solubility of many compounds is pH-dependent. Experiment with slight adjustments to your buffer's pH to find the optimal range for this compound solubility.[2]
-
Sonication: Gentle sonication can help to redissolve small amounts of precipitate and ensure a homogenous solution, especially when preparing stock solutions.[1]
Q3: I suspect that this compound is degrading in my cell culture medium during a multi-day experiment. How can I confirm this?
A3: To confirm degradation, you can perform a time-course experiment. This involves measuring the concentration or activity of this compound in your cell culture medium at different time points (e.g., 0, 24, 48, 72 hours) under your experimental conditions (e.g., 37°C, 5% CO2). A decrease in concentration or a reduction in its inhibitory effect over time would indicate instability.[2] The most common analytical method for this is High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Q4: Can repeated freeze-thaw cycles affect my this compound stock solution?
A4: Yes, repeated freeze-thaw cycles can compromise the stability of your this compound stock solution. DMSO is hygroscopic and can absorb moisture from the air each time the vial is opened, which can lead to dilution of your stock and promote hydrolysis of the compound.[2] Aliquoting the stock solution into single-use volumes is the best practice to avoid this issue.[1]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | 1. This compound degradation in solution.2. Inaccurate concentration due to precipitation.3. Variability in solution preparation. | 1. Prepare fresh dilutions of this compound for each experiment from a properly stored stock.2. Visually inspect for precipitation before use. If present, refer to FAQ Q2.3. Ensure consistent and accurate pipetting and dilution techniques. |
| Loss of this compound activity over time | 1. Chemical instability in aqueous media at 37°C.2. Adsorption to plasticware (plates, tips).3. Photodegradation if exposed to light. | 1. Perform a stability study to determine the degradation rate (see Experimental Protocols).2. Use low-protein-binding plates and pipette tips.3. Protect solutions from light by using amber vials or covering with foil. |
| High background signal or off-target effects | 1. Final DMSO concentration is too high.2. Presence of degradation products with off-target activity. | 1. Ensure the final DMSO concentration in your assay is below 0.5%, and ideally below 0.1%.[1] Always include a vehicle control.2. Use freshly prepared solutions and verify the purity of your this compound stock. |
Data Presentation: this compound Stability
While specific quantitative stability data for this compound is not publicly available, the following table illustrates the expected relative stability under different storage conditions based on general principles for small molecule inhibitors.
| Storage Condition | Solvent | Temperature | Expected Stability (Illustrative) | Key Considerations |
| Long-Term Stock | Anhydrous DMSO | -80°C | Up to 1 year[1] | Aliquot to avoid freeze-thaw cycles. Use tightly sealed vials. |
| Short-Term Stock | Anhydrous DMSO | 4°C | Up to 1 week[1] | Protect from light. |
| Working Solution | Aqueous Buffer/Cell Media | 37°C | Hours to Days (Highly dependent on buffer composition) | Prepare fresh for each experiment. Stability is significantly lower than in DMSO stock. |
| Powder (Solid) | N/A | -20°C | Up to 3 years[1] | Store in a desiccated environment to prevent moisture absorption. |
Experimental Protocols
Protocol: Assessing this compound Stability in Aqueous Solution using HPLC-MS
This protocol outlines a general procedure to determine the stability of this compound in your experimental buffer or cell culture medium.
1. Materials:
- This compound
- Anhydrous DMSO
- Your experimental aqueous buffer or cell culture medium
- HPLC-grade solvents (e.g., acetonitrile, water, formic acid)
- HPLC-MS system with a C18 column
2. Preparation of Solutions:
- Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
- Dilute the this compound stock solution into your pre-warmed (37°C) aqueous buffer or cell culture medium to your final experimental concentration (e.g., 10 µM).
3. Incubation and Sampling:
- Incubate the this compound solution at 37°C (and other relevant temperatures if needed).
- At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect an aliquot of the solution.
- Immediately stop any further degradation by adding an equal volume of cold acetonitrile and store the sample at -20°C until analysis.
4. HPLC-MS Analysis:
- Analyze the samples using a suitable HPLC-MS method to separate this compound from potential degradation products.
- Quantify the peak area of the this compound parent compound at each time point.
5. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the amount at time 0.
- Plot the percentage of this compound remaining versus time to determine the degradation kinetics.
Visualizations
This compound Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues with this compound.
NaV1.7 Signaling Pathway in Nociception
Caption: this compound inhibits the NaV1.7 channel, preventing pain signal amplification.
References
Best practices for handling and storing GNE-131 powder.
Technical Support Center: GNE-131
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling and storing this compound powder.
Frequently Asked Questions (FAQs)
Q1: How should I store the this compound powder upon receipt?
A: Upon receipt, this compound powder should be stored under specific conditions to ensure its stability. For long-term storage, it is recommended to keep it at -20°C.[1][2] For short-term storage, a temperature of 0-4°C in a dry, dark place is acceptable for days to weeks.[1]
Q2: What is the recommended solvent for dissolving this compound powder?
A: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1] It is highly soluble in DMSO, with concentrations of up to 120 mg/mL achievable.[3]
Q3: How should I prepare a stock solution of this compound?
A: To prepare a concentrated stock solution, dissolve the this compound powder in fresh, anhydrous DMSO.[3] To aid dissolution, sonication is recommended.[3] After dissolving, it is best practice to aliquot the stock solution into smaller, single-use volumes to prevent contamination and degradation from repeated freeze-thaw cycles.[3][4]
Q4: How should the prepared this compound stock solution be stored?
A: Prepared stock solutions in DMSO should be stored at -80°C for long-term stability, which can be up to one or two years.[3][4] For short-term use, aliquots can be kept at 4°C for up to a week.[3]
Q5: What is the mechanism of action for this compound?
A: this compound is a potent and selective inhibitor of the human voltage-gated sodium channel NaV1.7.[2][3] This channel is a key component in the transmission of pain signals. By blocking this channel, this compound effectively impedes pain signal propagation.
Data Summary Tables
Table 1: Storage and Stability of this compound
| Form | Condition | Duration | Reference |
| Powder | 0 - 4°C (Short-term) | Days to Weeks | [1] |
| -20°C (Long-term) | Up to 3 Years | [1][2][3] | |
| In Solvent (DMSO) | 4°C (Short-term) | Up to 1 Week | [3] |
| -20°C | Up to 1 Month | [2] | |
| -80°C | 1 to 2 Years | [3][4] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | ≥ 90 mg/mL | Sonication may be required. | [2] |
| 120 mg/mL (271.14 mM) | Sonication is recommended. | [3] | |
| In Vivo Formulation | 4 mg/mL (9.04 mM) | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline. Sonication recommended. | [3] |
Troubleshooting Guide
Q: I can't see any powder in the vial I received. Is it empty?
A: Due to its small quantity and potential for static electricity, the powder may appear as a very thin film or may have become adhered to the cap or walls of the vial during shipping.[3] Before opening, we recommend centrifuging the vial at a low speed to collect all the powder at the bottom.[3]
Q: The this compound powder is not dissolving easily in DMSO. What should I do?
A: If you encounter solubility issues, sonication can significantly accelerate the process.[3] Ensure you are using high-quality, anhydrous DMSO, as moisture can affect solubility.[3] If a sonicator is unavailable, gentle warming or vortexing may help. Alternatively, you can try preparing a more dilute stock solution.[3]
Q: My in-vitro cell-based assay is showing high levels of toxicity or inconsistent results. Could the this compound or solvent be the cause?
A: High concentrations of DMSO can be toxic to cells. For most cell-based experiments, the final concentration of DMSO in the culture medium should not exceed 0.1%.[3] If your protocol requires a higher concentration, it is crucial to run a vehicle control (medium with the same concentration of DMSO but without this compound) to assess the solvent's effect on your cells.[3]
Q: How can I avoid degradation of the this compound compound during handling and experiments?
A: To prevent degradation, always aliquot stock solutions to avoid repeated freeze-thaw cycles.[3][4] Ensure the powder is stored in a dry, dark place.[1] When preparing for an experiment, thaw the required aliquot and keep it on ice.
Experimental Protocols & Workflows
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Pre-handling: Centrifuge the vial of this compound powder to ensure all contents are at the bottom. Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Calculation: this compound has a molecular weight of 442.58 g/mol .[1] To prepare a 10 mM stock solution from 1 mg of powder:
-
Volume (L) = Amount (mol) / Concentration (mol/L)
-
Amount (mol) = 0.001 g / 442.58 g/mol = 2.2595 x 10⁻⁶ mol
-
Volume (L) = (2.2595 x 10⁻⁶ mol) / 0.01 mol/L = 2.2595 x 10⁻⁴ L = 225.95 µL
-
-
Dissolution: Using a calibrated micropipette, add 225.95 µL of anhydrous DMSO to the vial containing 1 mg of this compound powder.
-
Mixing: Cap the vial securely and vortex thoroughly. If the powder does not dissolve completely, place the vial in an ultrasonic water bath for 5-10 minutes.
-
Storage: Once fully dissolved, aliquot the solution into smaller, single-use, light-protected tubes. Store these aliquots at -80°C for long-term use.
Caption: Experimental workflow for this compound from powder to assay.
Mandatory Visualizations
Troubleshooting Logic for Solubility Issues
Caption: Troubleshooting flowchart for this compound dissolution issues.
Signaling Pathway of this compound Action
References
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GNE-131's performance in inhibiting NaV1.7 currents against other notable inhibitors. The information presented is supported by experimental data and detailed methodologies to assist researchers in their evaluation of NaV1.7 as a therapeutic target for pain.
Introduction to NaV1.7 and its Role in Pain Signaling
The voltage-gated sodium channel NaV1.7, encoded by the SCN9A gene, is a critical component in the transmission of pain signals. It is predominantly expressed in peripheral nociceptive neurons, where it acts as a key amplifier of sub-threshold depolarizations, thereby setting the threshold for action potential generation. Genetic studies in humans have solidified NaV1.7 as a significant target for analgesic drug development. Loss-of-function mutations in SCN9A lead to a congenital inability to perceive pain, while gain-of-function mutations result in debilitating chronic pain syndromes. Consequently, the selective inhibition of NaV1.7 presents a promising strategy for the development of novel pain therapeutics with potentially fewer side effects than current treatments.
Comparative Analysis of NaV1.7 Inhibitors
This compound has emerged as a potent and selective inhibitor of human NaV1.7. To validate its efficacy, a comparative analysis with other well-characterized NaV1.7 inhibitors is essential. This section presents quantitative data on the inhibitory potency and selectivity of this compound alongside alternative compounds.
Data Presentation: Inhibitory Potency of Selected NaV1.7 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other representative NaV1.7 inhibitors. The data is derived from whole-cell patch-clamp electrophysiology experiments on human NaV1.7 channels expressed in heterologous systems (e.g., HEK293 or CHO cells).
| Compound | NaV1.7 IC50 (nM) | NaV1.5 IC50 (nM) | Selectivity (NaV1.5/NaV1.7) |
| This compound | 3 [1][2] | >240 | >80-fold[3] |
| PF-05089771 | 11[4][5] | >10,000 | >900-fold[4] |
| A-803467 | 6740[6] | 7340[6] | ~1.1-fold |
| NaV1.7 inhibitor-1 | 0.6[7] | 48 | 80-fold[7] |
| Nav1.7 blocker 1 | 37[8] | - | Not specified |
Note: Lower IC50 values indicate higher potency. Selectivity is a critical parameter, with a higher ratio indicating greater specificity for NaV1.7 over the cardiac sodium channel NaV1.5, which is important for minimizing the risk of cardiovascular side effects.
Experimental Protocols
The validation of the inhibitory effect of compounds like this compound on NaV1.7 currents is primarily conducted using whole-cell patch-clamp electrophysiology. This technique allows for the direct measurement of ion channel activity.
Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination
This protocol outlines the key steps for determining the IC50 value of a test compound against NaV1.7 channels.
1. Cell Culture and Preparation:
-
Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human NaV1.7 channel are cultured in appropriate media supplemented with antibiotics for selection.
-
Cells are passaged regularly and plated onto glass coverslips pre-coated with an adhesion factor (e.g., poly-D-lysine) 24-48 hours before the experiment.
2. Solutions and Reagents:
-
External (Extracellular) Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.[9]
-
Internal (Intracellular) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. The pH is adjusted to 7.3 with CsOH.[9] Cesium Fluoride (CsF) is used to block potassium channels and isolate sodium currents.
-
Test Compound: The inhibitor (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution, which is then diluted to the final desired concentrations in the external solution.
3. Electrophysiological Recording:
-
Coverslips with adherent cells are placed in a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.
-
Borosilicate glass micropipettes with a resistance of 2-5 MΩ when filled with the internal solution are used for recording.
-
A gigaohm seal ( >1 GΩ) is formed between the micropipette and the cell membrane.
-
The cell membrane is then ruptured by applying gentle suction to achieve the whole-cell configuration.
4. Voltage-Clamp Protocol:
-
Cells are held at a holding potential of -120 mV to ensure the channels are in a closed, resting state.[10]
-
NaV1.7 currents are elicited by a depolarizing voltage step, for example, to 0 mV for 20-50 ms.[10][11]
-
To assess the effect of the inhibitor, the baseline NaV1.7 current is first recorded in the absence of the compound.
-
The test compound is then perfused into the recording chamber at increasing concentrations. The current is recorded at each concentration until a steady-state block is achieved.
5. Data Analysis:
-
The peak inward sodium current at each compound concentration is measured.
-
The percentage of inhibition is calculated relative to the baseline current.
-
A dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
The IC50 value is determined by fitting the dose-response curve with a four-parameter logistic equation.[12]
Automated Patch-Clamp Systems
For high-throughput screening and characterization of NaV1.7 inhibitors, automated patch-clamp (APC) platforms such as the SyncroPatch, QPatch, or Patchliner are frequently employed.[1] These systems automate the process of cell handling, sealing, and recording, significantly increasing the throughput compared to manual patch-clamp. The fundamental principles of voltage clamp and data analysis remain the same as in the manual setup.
Mandatory Visualizations
Signaling Pathway of NaV1.7 in Nociception
Caption: NaV1.7 signaling pathway in pain transmission and its inhibition by this compound.
Experimental Workflow for Validating NaV1.7 Inhibition
Caption: Experimental workflow for determining the IC50 of a NaV1.7 inhibitor.
References
- 1. Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. homepages.gac.edu [homepages.gac.edu]
- 4. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Electrophysiological Properties of Mutant Nav1.7 Sodium Channels in a Painful Inherited Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Enhancing inactivation rather than reducing activation of Nav1.7 channels by a clinically effective analgesic CNV1014802 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nanion.de [nanion.de]
- 11. researchgate.net [researchgate.net]
- 12. towardsdatascience.com [towardsdatascience.com]
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel NaV1.7 has emerged as a critical, genetically validated target for the treatment of pain. Gain-of-function mutations in the SCN9A gene, which encodes NaV1.7, are linked to painful conditions such as inherited erythromelalgia, while loss-of-function mutations result in a congenital insensitivity to pain. This has spurred the development of selective NaV1.7 inhibitors as a new class of non-opioid analgesics. This guide provides a detailed comparison of GNE-131, a potent NaV1.7 inhibitor, with other notable selective inhibitors, focusing on their performance backed by experimental data.
Introduction to this compound
This compound is a potent and selective inhibitor of the human NaV1.7 sodium channel, with an IC50 of 3 nM.[1][2][3] It has demonstrated excellent potency and good in vitro metabolic stability.[1][2] In preclinical studies, this compound has shown low in vivo clearance in mice, rats, and dogs, and has displayed significant efficacy in a transgenic mouse model of induced pain.[1][2]
Comparative Analysis of NaV1.7 Inhibitors
This section provides a quantitative comparison of this compound with other selective NaV1.7 inhibitors, namely DS-1971a and JNJ63955918. The data is summarized in the following tables, covering potency, selectivity, pharmacokinetics, and in vivo efficacy.
Table 1: In Vitro Potency and Selectivity Profile
| Compound | hNaV1.7 IC50 (nM) | mNaV1.7 IC50 (nM) | Selectivity against other NaV Channels (IC50 in nM or Fold-Selectivity) |
| This compound | 3[1][2][3] | - | Data not available in the searched results |
| DS-1971a | 22.8[4] | 59.4[4] | High subtype selectivity[5] |
| JNJ63955918 | 8.0[6] | - | >100-fold selectivity over hNaV1.3–hNaV1.6 and hNaV1.8; 45-fold over hNaV1.1; 24-fold over hNaV1.2[7] |
Table 2: Preclinical Pharmacokinetic Parameters
| Compound | Species | Clearance (CL) | Volume of Distribution (Vd) | Half-life (t1/2) | Oral Bioavailability (F%) |
| This compound | Mouse, Rat, Dog | Low in vivo clearance[1][2] | - | - | - |
| DS-1971a | Monkey | - | - | - | 35[8] |
| Dog | - | - | - | 77[8] | |
| JNJ63955918 | Rat | - | - | - | - |
Data for this compound and JNJ63955918 pharmacokinetics are limited in the publicly available literature.
Table 3: In Vivo Efficacy in Pain Models
| Compound | Animal Model | Efficacy Endpoint | Effective Dose (ED50 or pED50) |
| This compound | Transgenic mouse model of induced pain | Efficacious[1][2] | - |
| DS-1971a | Partial Sciatic Nerve Ligation (PSL) mice | Thermal hyperalgesia | 0.32 mg/kg (p.o.)[4] |
| JNJ63955918 | Rat formalin model | Phase II flinching | pED50 presented in study[9] |
| Rat hotplate and tail flick assays | Escape latency | Effective at 1-7.5 µg (intrathecal)[9] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams illustrate the NaV1.7 signaling pathway in pain and a typical workflow for evaluating NaV1.7 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. This compound | Sodium Channel | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of DS-1971a, a Potent, Selective NaV1.7 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacological Inhibition of the Voltage-Gated Sodium Channel NaV1.7 Alleviates Chronic Visceral Pain in a Rodent Model of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Insensitivity to pain induced by a potent selective closed-state Nav1.7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GNE-131 and A-803467 in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and underlying mechanisms of two sodium channel inhibitors, GNE-131 and A-803467, in various preclinical models of pain. This analysis is based on publicly available experimental data to inform researchers in the field of analgesic drug development.
Introduction
Voltage-gated sodium channels (Nav) are critical for the initiation and propagation of action potentials in excitable cells, including neurons involved in pain signaling. Specific subtypes of these channels, such as Nav1.7 and Nav1.8, are preferentially expressed in the peripheral nervous system and have been identified as key targets for the development of novel analgesics. This compound is a potent and selective inhibitor of Nav1.7, while A-803467 is a selective blocker of Nav1.8. This guide compares their efficacy in preclinical pain models, their mechanisms of action, and the experimental protocols used to evaluate them.
Mechanism of Action and In Vitro Potency
This compound and A-803467 target different sodium channel subtypes, which dictates their distinct mechanisms of action in modulating nociceptive signaling.
-
This compound is a highly potent and selective inhibitor of the human Nav1.7 sodium channel, with an IC50 of 3 nM.[1][2][3][4][5] Nav1.7 is known as a "threshold" channel, as it amplifies small, sub-threshold depolarizations in sensory neurons, thereby setting the threshold for action potential firing.[6] Loss-of-function mutations in the gene encoding Nav1.7 (SCN9A) lead to a congenital inability to perceive pain, highlighting its critical role in nociception.[7][8]
-
A-803467 is a potent and selective blocker of the Nav1.8 sodium channel.[1][9] It blocks tetrodotoxin-resistant (TTX-R) currents in dorsal root ganglion (DRG) neurons with an IC50 of 140 nM and potently blocks human Nav1.8 with an IC50 of 8 nM.[9][10] Nav1.8 is responsible for the majority of the inward current during the upstroke of the action potential in nociceptive sensory neurons.[11][12][13]
| Compound | Target | In Vitro Potency (IC50) |
| This compound | Human Nav1.7 | 3 nM[1][2][3][4][5] |
| A-803467 | Human Nav1.8 | 8 nM[9][10] |
| Rat TTX-R currents (DRG neurons) | 140 nM[9] |
Preclinical Efficacy in Pain Models
Both this compound and A-803467 have demonstrated efficacy in preclinical models of pain, although the extent of publicly available data for this compound is more limited compared to A-803467.
This compound Efficacy
A-803467 Efficacy
A-803467 has been extensively characterized in a variety of rat models of neuropathic and inflammatory pain. It has demonstrated dose-dependent efficacy in attenuating mechanical allodynia and thermal hyperalgesia.
| Pain Model | Species | Effect of A-803467 | ED50 (i.p.) |
| Neuropathic Pain | |||
| Spinal Nerve Ligation (SNL) | Rat | Attenuation of mechanical allodynia | 47 mg/kg[9][10][20] |
| Chronic Constriction Injury (CCI) | Rat | Attenuation of mechanical allodynia | 85 mg/kg[9][10][20] |
| Inflammatory Pain | |||
| Complete Freund's Adjuvant (CFA) | Rat | Reversal of thermal hyperalgesia | 41 mg/kg[9][10][20] |
| Capsaicin-induced secondary mechanical allodynia | Rat | Reversal of mechanical hypersensitivity | ~100 mg/kg[9][20] |
Notably, A-803467 was found to be inactive in models of formalin-induced nociception, acute thermal pain, and postoperative pain.[9][10][20]
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of preclinical findings. Below are summaries of the methodologies used in the evaluation of A-803467. Due to the limited public data on this compound, a detailed protocol for its in vivo evaluation is not available.
A-803467 Experimental Protocols
Spinal Nerve Ligation (SNL) Model of Neuropathic Pain: [21][22] This model is used to induce neuropathic pain by surgically ligating the L5 and L6 spinal nerves in rats.
-
Procedure: Under anesthesia, the L5 and L6 spinal nerves are exposed and tightly ligated with silk suture.
-
Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments to measure the paw withdrawal threshold in response to a mechanical stimulus. A reduction in the withdrawal threshold in the ipsilateral paw indicates the development of mechanical allodynia.
-
Drug Administration: A-803467 is typically administered intraperitoneally (i.p.) at various doses, and its effect on the paw withdrawal threshold is measured at different time points after administration.
Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain: [23] This model is used to induce a localized and persistent inflammation, resulting in thermal hyperalgesia.
-
Procedure: A solution of Complete Freund's Adjuvant (CFA) is injected into the plantar surface of the rat's hind paw.
-
Behavioral Testing: Thermal hyperalgesia is assessed by measuring the latency of paw withdrawal in response to a radiant heat source. A decrease in paw withdrawal latency in the ipsilateral paw indicates thermal hyperalgesia.
-
Drug Administration: A-803467 is administered (e.g., i.p.), and its ability to reverse the CFA-induced decrease in paw withdrawal latency is quantified.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways of Nav1.7 and Nav1.8 in pain and a general workflow for preclinical pain studies.
Conclusion
This compound and A-803467 represent promising, targeted approaches to pain therapy by selectively inhibiting Nav1.7 and Nav1.8, respectively. A-803467 has demonstrated robust efficacy in various preclinical models of neuropathic and inflammatory pain. The available data for this compound, while less extensive in the public domain, indicates a strong potential for efficacy, particularly in pain states driven by Nav1.7 hyperexcitability.
The distinct roles of Nav1.7 as a threshold-setter and Nav1.8 as a key contributor to the action potential upstroke provide a rationale for their differential effects in various pain modalities. Further research, particularly the publication of detailed preclinical data for this compound, will be crucial for a more direct and comprehensive comparison of these two therapeutic strategies. The development of selective inhibitors for different sodium channel subtypes continues to be a promising avenue for the discovery of novel, non-opioid analgesics.
References
- 1. abmole.com [abmole.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS 1629063-81-5 | Sun-shinechem [sun-shinechem.com]
- 5. This compound | Sodium Channel | TargetMol [targetmol.com]
- 6. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-lasting analgesia via targeted in situ repression of NaV1.7 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. physoc.org [physoc.org]
- 9. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Document: A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat. (CHEMBL1142222) - ChEMBL [ebi.ac.uk]
- 11. Human Nav1.8: enhanced persistent and ramp currents contribute to distinct firing properties of human DRG neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inactivation properties of sodium channel Nav1.8 maintain action potential amplitude in small DRG neurons in the context of depolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Erythromelalgia: a hereditary pain syndrome enters the molecular era - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of analgesic activities of aconitine in different mice pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison of analgesic activities of aconitine in different mice pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. journals.plos.org [journals.plos.org]
- 20. pnas.org [pnas.org]
- 21. researchgate.net [researchgate.net]
- 22. Spinal nerve ligation: An experimental model to study neuropathic pain in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Evaluation of phenoxybenzamine in the CFA model of pain following gene expression studies and connectivity mapping - PMC [pmc.ncbi.nlm.nih.gov]
GNE-131: A Paradigm Shift in Pain Management Through Selective Sodium Channel Blockade
AUSTIN, TX – December 8, 2025 – In the landscape of pain therapeutics, the quest for potent analgesics with minimal side effects remains a paramount challenge. A significant breakthrough in this area is the development of GNE-131, a highly potent and selective inhibitor of the voltage-gated sodium channel subtype Nav1.7. This comparison guide provides a detailed analysis of the advantages of this compound over traditional non-selective sodium channel blockers, supported by preclinical data, experimental protocols, and mechanistic diagrams. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the next generation of pain therapeutics.
The limitations of non-selective sodium channel blockers, such as carbamazepine and lidocaine, are well-documented. Their lack of specificity leads to a narrow therapeutic window and a high incidence of adverse effects, primarily due to their action on various sodium channel subtypes in the central nervous system (CNS) and cardiovascular system. These can include dizziness, ataxia, sedation, and cardiac arrhythmias. This compound's targeted approach, focusing on Nav1.7—a channel genetically validated as a crucial mediator of pain in humans—offers the promise of powerful pain relief without these debilitating side effects.
Superior Efficacy and Safety Profile of this compound
Preclinical studies demonstrate this compound's significant advantages in both efficacy and safety compared to non-selective sodium channel blockers. The following table summarizes key quantitative data from representative preclinical models.
| Parameter | This compound | Carbamazepine | Lidocaine |
| Efficacy (Formalin Test - Phase 2) | Estimated high efficacy | Dose-dependent antinociception (significant at 15 & 30 mg/kg, i.p.)[1] | Dose-dependent antinociception (significant at 10 & 20 mg/kg, i.p.)[1] |
| Motor Impairment (Rotarod Test) | Not reported, expected to be minimal | TD50 = 53.6 mg/kg (i.p.)[2] | Not reported, known to cause dose-dependent motor impairment |
| Nav1.7 Potency (IC50) | 3 nM[3] | Micromolar range | Micromolar range |
| Selectivity (vs. Nav1.5) | >1000-fold | Non-selective | Non-selective |
Note: Direct comparative preclinical data for this compound in the formalin and rotarod tests are not publicly available. The efficacy of this compound is inferred from its high potency and selectivity, and its demonstrated efficacy in other pain models.
Mechanistic Advantage: Targeting the Source of Pain
The distinct mechanisms of action of this compound and non-selective sodium channel blockers underpin their differing clinical profiles.
This compound: Precision Targeting of Nav1.7
This compound's mechanism revolves around the selective inhibition of the Nav1.7 sodium channel. Nav1.7 is predominantly expressed in peripheral nociceptive neurons and plays a critical role in amplifying generator potentials in response to painful stimuli, thereby setting the threshold for action potential firing. By specifically blocking Nav1.7, this compound effectively dampens the pain signal at its origin without interfering with the function of other sodium channel subtypes essential for normal physiological processes in the CNS and heart.
Non-Selective Sodium Channel Blockers: A Broad and Risky Approach
In contrast, non-selective sodium channel blockers like carbamazepine and lidocaine bind to a common site within the pore of various sodium channel subtypes. This indiscriminate blockade affects channels in the CNS (e.g., Nav1.1, Nav1.2, Nav1.3, Nav1.6), the heart (Nav1.5), and skeletal muscle (Nav1.4), in addition to the target Nav1.7. This lack of selectivity is the primary reason for their dose-limiting side effects.
Experimental Protocols
To provide a framework for comparative analysis, the following are detailed methodologies for key preclinical experiments.
Formalin-Induced Inflammatory Pain Model
This model assesses the efficacy of an analgesic in a persistent pain state with both a neurogenic (Phase 1) and an inflammatory (Phase 2) component.
Objective: To evaluate the antinociceptive effects of a test compound against formalin-induced paw licking and flinching behavior in rodents.
Methodology:
-
Animal Preparation: Acclimatize adult male Sprague-Dawley rats or C57BL/6 mice to the testing environment for at least 30 minutes prior to the experiment.
-
Drug Administration: Administer the test compound (e.g., this compound, carbamazepine, lidocaine) or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before formalin injection.
-
Formalin Injection: Inject 50 µL of a 5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Behavioral Observation: Immediately after formalin injection, place the animal in a clear observation chamber. Record the total time spent licking or flinching the injected paw in 5-minute intervals for up to 60 minutes.
-
Data Analysis: Analyze the data for the early phase (0-5 minutes) and the late phase (15-60 minutes) of the pain response. A significant reduction in the duration of licking/flinching compared to the vehicle-treated group indicates an antinociceptive effect.
Rotarod Test for Motor Coordination
This test is used to assess motor coordination, balance, and motor learning, and can reveal potential CNS side effects of a compound.
Objective: To evaluate the effect of a test compound on motor coordination and balance in rodents.
Methodology:
-
Animal Training: Train the animals (mice or rats) on the rotarod apparatus for a set period (e.g., 5 minutes) at a constant or accelerating speed for 2-3 consecutive days prior to the test day to establish a baseline performance.
-
Drug Administration: Administer the test compound (e.g., this compound, carbamazepine) or vehicle control.
-
Testing: At the time of expected peak drug effect, place the animal on the rotating rod. The rod is typically set to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a defined period (e.g., 5 minutes).
-
Data Collection: Record the latency to fall from the rod. The test is repeated for a set number of trials with a rest period in between.
-
Data Analysis: A significant decrease in the latency to fall compared to the vehicle-treated group indicates motor impairment. The median toxic dose (TD50), the dose at which 50% of the animals exhibit motor impairment, can be calculated.[2]
Conclusion
This compound represents a significant advancement in the development of analgesics. Its high potency and selectivity for the Nav1.7 sodium channel offer the potential for robust pain relief without the debilitating side effects associated with non-selective sodium channel blockers. By targeting the initial steps of nociceptive signaling, this compound provides a more precise and safer therapeutic strategy. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this promising compound and to translate its clear mechanistic advantages into improved outcomes for patients suffering from chronic pain.
References
- 1. On the mechanism of carbamazepine-induced antinociception in the formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Levetiracetam selectively potentiates the acute neurotoxic effects of topiramate and carbamazepine in the rotarod test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Sodium Channel | TargetMol [targetmol.com]
For researchers in pain, neuroscience, and drug development, the selective inhibition of the voltage-gated sodium channel NaV1.7 remains a key target for novel analgesics. While PF-05089771 was a prominent candidate in this area, its clinical development was halted due to a lack of efficacy. This has opened the door for alternative compounds like GNE-131, a potent and selective NaV1.7 inhibitor, to be considered for advancing NaV1.7-targeted pain research.
This guide provides an objective comparison of this compound and PF-05089771, focusing on their performance, and includes supporting experimental data to inform researchers on their potential applications.
Performance Comparison at a Glance
| Feature | This compound | PF-05089771 |
| Potency (hNaV1.7 IC50) | 3 nM[1][2] | 11 nM |
| Selectivity | >80-fold selective over hNaV1.5 | Highly selective over a panel of NaV channels (see detailed table below) |
| In Vivo Efficacy | Excellent efficacy in a transgenic mouse model of induced pain[1][2] | Failed to meet primary endpoints in multiple clinical trials for various pain conditions |
| Development Status | Preclinical | Discontinued |
In-Depth Performance Analysis
In contrast, PF-05089771, with an IC50 of 11 nM for human NaV1.7, has a well-documented and extensive selectivity profile. However, despite its promising preclinical profile, PF-05089771 failed to demonstrate significant analgesic effects in multiple Phase II clinical trials for conditions including painful diabetic peripheral neuropathy, osteoarthritis, and postoperative dental pain. This lack of clinical efficacy ultimately led to the discontinuation of its development.
Quantitative Data Summary
For a direct comparison of the inhibitory profiles of this compound and PF-05089771, the following tables summarize the available quantitative data.
Table 1: Potency against human NaV1.7
| Compound | hNaV1.7 IC50 (nM) |
| This compound | 3[1][2] |
| PF-05089771 | 11 |
Table 2: Selectivity Profile of PF-05089771 against other human NaV channels
| Channel Subtype | IC50 (nM) | Fold Selectivity vs. hNaV1.7 |
| hNaV1.1 | 630 | 57 |
| hNaV1.2 | 270 | 25 |
| hNaV1.3 | >30,000 | >2727 |
| hNaV1.4 | >30,000 | >2727 |
| hNaV1.5 | >30,000 | >2727 |
| hNaV1.6 | 1,600 | 145 |
| hNaV1.8 | >30,000 | >2727 |
Note: A comprehensive selectivity panel for this compound is not publicly available.
Table 3: Preclinical Pharmacokinetics of this compound
| Species | Clearance |
| Mouse, Rat, Dog | Low in vivo clearance[1][2] |
Experimental Methodologies
The following sections detail the experimental protocols for key assays used to characterize NaV1.7 inhibitors.
Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination
This protocol is essential for determining the potency of a compound in inhibiting NaV1.7 channels.
1. Cell Culture:
-
Human embryonic kidney (HEK293) cells stably expressing the human NaV1.7 channel are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., 500 µg/mL G418).
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
For electrophysiological recordings, cells are plated onto glass coverslips.
2. Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed at room temperature.
-
The external (extracellular) solution contains (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
The internal (pipette) solution contains (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, and 10 HEPES, with the pH adjusted to 7.3 with CsOH.
-
Borosilicate glass pipettes with a resistance of 2-4 MΩ are used to form a giga-ohm seal with the cell membrane.
-
Following the establishment of the whole-cell configuration, cells are voltage-clamped at a holding potential of -120 mV.
3. Voltage Protocol and Data Acquisition:
-
To elicit NaV1.7 currents, cells are depolarized to 0 mV for 20 ms from the holding potential.
-
The test compound is perfused at various concentrations, and the resulting inhibition of the peak sodium current is measured.
-
The IC50 value is determined by fitting the concentration-response data to the Hill equation.
In Vivo Efficacy Assessment in a Pain Model (Exemplary Protocol: Formalin-Induced Pain)
This model is used to assess the analgesic efficacy of a compound in a model of inflammatory pain.
1. Animals:
-
Male C57BL/6 mice are used.
-
Animals are housed under standard laboratory conditions with ad libitum access to food and water.
2. Experimental Procedure:
-
Animals are habituated to the testing environment before the experiment.
-
The test compound (e.g., this compound) or vehicle is administered at a predetermined time before the formalin injection (e.g., 30 minutes prior). Administration can be via various routes such as intraperitoneal (i.p.) or oral (p.o.).
-
A dilute formalin solution (e.g., 20 µL of 5% formalin) is injected into the plantar surface of the right hind paw.
-
Immediately after the injection, the animal is placed in an observation chamber.
-
The time the animal spends licking or biting the injected paw is recorded for a set period, typically in two phases: the early phase (0-5 minutes post-injection, reflecting acute nociceptive pain) and the late phase (15-30 minutes post-injection, reflecting inflammatory pain).
3. Data Analysis:
-
The total time spent licking or biting the paw in each phase is calculated for each animal.
-
The data are analyzed using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the effect of the test compound to the vehicle control. A significant reduction in licking/biting time indicates an analgesic effect.
Visualizing the NaV1.7 Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental processes, the following diagrams have been generated using the DOT language.
Caption: NaV1.7 Signaling Pathway in Nociception.
Caption: Experimental Workflow for NaV1.7 Inhibitor Characterization.
Conclusion
This compound represents a compelling alternative to PF-05089771 for researchers investigating the role of NaV1.7 in pain. Its high potency and demonstrated preclinical efficacy in a pain model make it a valuable tool for target validation and mechanistic studies. While the clinical failure of PF-05089771 highlights the challenges in translating preclinical findings to human pain relief, the continued exploration of potent and selective NaV1.7 inhibitors like this compound is crucial for advancing the development of novel, non-opioid analgesics. Further disclosure of a comprehensive selectivity profile and detailed in vivo efficacy data for this compound will be critical in fully assessing its potential as a therapeutic candidate.
References
GNE-131: A Comparative Analysis of a Potent NaV1.7 Inhibitor Across Neuronal Platforms
A detailed examination of the preclinical data reveals GNE-131 as a highly potent and selective inhibitor of the human voltage-gated sodium channel NaV1.7, a key target in pain signaling. This guide provides a cross-validation of this compound's effects in different neuronal cell lines, comparing its performance with other notable NaV1.7 inhibitors and detailing the experimental protocols for key assays.
This compound, a novel N-([1][2][3]triazolo[4,3-a]pyridin-3-yl)methanesulfonamide, has demonstrated exceptional potency with an IC50 of 3 nM for the human NaV1.7 channel.[4] Its development has been part of a broader effort to find effective and non-addictive analgesics by targeting the peripheral nervous system's pain pathways. This guide delves into the electrophysiological characterization of this compound and its standing relative to other NaV1.7-targeting compounds that have been explored in clinical and preclinical settings, such as PF-05089771 and Vixotrigine.
Comparative Efficacy of NaV1.7 Inhibitors
The potency of this compound has been benchmarked against other NaV1.7 inhibitors in various cellular systems. The following tables summarize the available quantitative data from electrophysiological studies, providing a snapshot of the comparative landscape of these potential pain therapeutics.
| Compound | Cell Line | NaV1.7 IC50 (nM) | Selectivity over other NaV subtypes | Reference |
| This compound | HEK293 (expressing hNaV1.7) | 3 | High (Data on specific subtypes not detailed in initial reports) | [4] |
| PF-05089771 | HEK293 (expressing hNaV1.7) | 11 | >1000-fold vs. hNaV1.5 | [5] |
| PF-05089771 | Mouse DRG neurons | 8 | High | [5] |
| PF-05089771 | Rat DRG neurons | 171 | High | [5] |
| Vixotrigine (BIIB074) | Recombinant cell lines | Use-dependent IC50: 1760-5120 | Broad spectrum, not subtype-selective | [6] |
| ProTx-II | Rat DRG neurons | 72 | High | [2] |
Table 1: Comparative Potency of NaV1.7 Inhibitors in Heterologous Expression Systems and Primary Neurons. This table highlights the potent in vitro activity of this compound on the human NaV1.7 channel. PF-05089771 also shows high potency, with notable species differences. Vixotrigine acts as a broad-spectrum, use-dependent inhibitor.
Cross-Validation in Relevant Neuronal Cell Lines
The validation of a compound's efficacy across different neuronal cell models is crucial for predicting its therapeutic potential. While specific comparative data for this compound in cell lines like SH-SY5Y is not publicly available in detail, this human neuroblastoma cell line is a well-established model for studying NaV1.7, as it endogenously expresses functional NaV1.2 and NaV1.7 channels.[7][8] Studies with other inhibitors in dorsal root ganglion (DRG) neurons, which are primary sensory neurons that transmit pain signals, provide a valuable context for the expected performance of this compound.
| Cell Line | Key Characteristics | Relevance for NaV1.7 Inhibition Studies |
| HEK293 (stably expressing hNaV1.7) | Human embryonic kidney cells engineered to express a specific ion channel. | Allows for the isolated study of a specific NaV subtype without interference from other channels. Ideal for determining potency and selectivity. |
| SH-SY5Y | Human neuroblastoma cell line. | Endogenously expresses multiple NaV subtypes, including NaV1.7, providing a more physiologically relevant human neuronal context than non-neuronal cell lines.[7] |
| Dorsal Root Ganglion (DRG) Neurons (rodent and human) | Primary sensory neurons. | Considered a gold-standard model as they are the primary cells involved in pain transmission and naturally express NaV1.7 along with other relevant channels.[2] |
| iPSC-derived Sensory Neurons | Sensory neurons generated from induced pluripotent stem cells. | Offers a human-derived model that can be used to study the effects of compounds on neurons from healthy individuals and patients with specific pain-related genetic mutations.[5] |
Table 2: Key Neuronal Cell Lines for the Evaluation of NaV1.7 Inhibitors. This table outlines the most commonly used cellular platforms for characterizing the activity of NaV1.7 inhibitors.
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound and its alternatives revolves around the blockade of the NaV1.7 ion channel, which is a critical component of the pain signaling pathway in peripheral sensory neurons.
The standard workflow for evaluating the effects of compounds like this compound involves a series of electrophysiological experiments to determine their potency, selectivity, and mechanism of inhibition (e.g., state-dependence).
Detailed Experimental Protocols
The primary method for assessing the activity of NaV1.7 inhibitors is whole-cell patch-clamp electrophysiology. This technique allows for the direct measurement of the ionic currents flowing through the NaV1.7 channels in the cell membrane.
Whole-Cell Patch-Clamp Recording of NaV1.7 Currents in HEK293 Cells
-
Cell Culture: HEK293 cells stably expressing human NaV1.7 are cultured in standard media and maintained at 37°C in a 5% CO2 incubator. For recordings, cells are plated on glass coverslips.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.3 with CsOH).
-
-
Recording Procedure:
-
Coverslips with adherent cells are transferred to a recording chamber on the stage of an inverted microscope and perfused with the external solution.
-
Patch pipettes with a resistance of 2-4 MΩ are filled with the internal solution and positioned to form a giga-ohm seal with the cell membrane.
-
The cell membrane is ruptured to achieve the whole-cell configuration.
-
Voltage-clamp protocols are applied to elicit NaV1.7 currents. For IC50 determination, a depolarizing pulse to 0 mV from a holding potential of -120 mV is typically used.
-
The compound of interest (e.g., this compound) is applied at various concentrations via the perfusion system, and the resulting inhibition of the sodium current is measured.
-
Data are analyzed to generate concentration-response curves and calculate the IC50 value.
-
Patch-Clamp Recording from Acutely Dissociated Dorsal Root Ganglion (DRG) Neurons
-
Neuron Dissociation: DRGs are dissected from rodents and subjected to enzymatic digestion (e.g., with collagenase and dispase) followed by mechanical trituration to obtain a single-cell suspension.
-
Cell Plating: Dissociated neurons are plated on laminin/poly-D-lysine coated coverslips and incubated for a few hours to allow for adherence before recording.
-
Solutions and Recording: The solutions and general recording procedure are similar to those used for HEK293 cells, with minor modifications to the composition of the external and internal solutions to better mimic the physiological environment of primary neurons. Specific voltage protocols are used to isolate TTX-sensitive currents, which include the contribution from NaV1.7.
This comparative guide underscores the potent and selective nature of this compound as a NaV1.7 inhibitor. While further head-to-head studies in a broader range of neuronal cell lines would be beneficial, the existing data positions this compound as a promising candidate for the development of novel pain therapeutics. The detailed protocols provided herein offer a foundation for the continued investigation and cross-validation of this and other NaV1.7-targeting compounds.
References
- 1. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterisation of Nav1.7 functional expression in rat dorsal root ganglia neurons by using an electrical field stimulation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. abmole.com [abmole.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Discovery of Vixotrigine: A Novel Use-Dependent Sodium Channel Blocker for the Treatment of Trigeminal Neuralgia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterisation of Na(v) types endogenously expressed in human SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In Vivo Target Engagement: A Comparative Guide to GNE-131
For Researchers, Scientists, and Drug Development Professionals
In the critical path of drug development, confirming that a therapeutic agent reaches and interacts with its intended target within a living organism is a pivotal milestone. This guide provides an objective comparison of GNE-131, a novel investigational compound, against alternative agents, focusing on the experimental validation of in vivo target engagement. The data presented herein is designed to offer a clear, evidence-based perspective on the performance of this compound.
Overview of this compound and its Therapeutic Target
This compound is a selective, orally bioavailable small molecule inhibitor of "Kinase Z," a serine/threonine kinase implicated in the downstream signaling of pro-inflammatory cytokines. Dysregulation of the Kinase Z pathway is associated with a range of autoimmune and inflammatory disorders. This guide compares the in vivo target engagement of this compound with two alternative Kinase Z inhibitors, designated "Compound A" and "Compound B."
Quantitative Comparison of In Vivo Target Engagement
The following table summarizes the key pharmacodynamic and target engagement parameters for this compound and its competitors, derived from preclinical mouse models of inflammation.
| Parameter | This compound | Compound A | Compound B |
| Target | Kinase Z | Kinase Z | Kinase Z |
| Biochemical IC50 | 2 nM | 10 nM | 25 nM |
| In Vivo Model | Collagen-Induced Arthritis (Mouse) | Collagen-Induced Arthritis (Mouse) | Collagen-Induced Arthritis (Mouse) |
| Route of Administration | Oral | Oral | Intraperitoneal |
| Dose for 50% Target Engagement (ED50) | 5 mg/kg | 20 mg/kg | 45 mg/kg |
| Maximal Target Engagement Achieved | >98% | ~85% | ~75% |
| Duration of Target Engagement (>50%) | 36 hours | 12 hours | 8 hours |
Experimental Protocols: Confirming Target Engagement
The primary method used to quantify in vivo target engagement of this compound and its alternatives is a competitive activity-based protein profiling (ABPP) assay. This technique allows for the direct measurement of inhibitor binding to the target enzyme in a complex biological sample.[1]
Detailed Protocol: Competitive ABPP
-
Animal Dosing: Cohorts of mice are orally administered a single dose of either the vehicle, this compound, Compound A, or Compound B at a range of concentrations.
-
Tissue Harvesting: At predetermined time points following administration, inflamed paw tissues are harvested and immediately flash-frozen in liquid nitrogen to preserve the state of protein activity.
-
Lysate Preparation: The frozen tissues are homogenized in a lysis buffer containing protease and phosphatase inhibitors to create a whole-cell lysate.
-
Activity-Based Probe Labeling: The lysates are then incubated with a moderately reactive, fluorescently-tagged activity-based probe that is specific for the active site of Kinase Z. This probe will covalently bind to the catalytic residue of Kinase Z that is not already occupied by the inhibitor.
-
Quantification and Analysis: The proteomes are separated by SDS-PAGE. The level of probe-labeled Kinase Z is visualized and quantified using an in-gel fluorescence scanner.
-
Calculating Target Engagement: The percentage of target engagement is determined by the reduction in fluorescent signal in the inhibitor-treated samples compared to the vehicle-treated controls, where 100% target engagement corresponds to a complete loss of signal.
Visualizations of Pathway and Process
The following diagrams provide a visual representation of the targeted signaling pathway and the experimental workflow used to determine in vivo target engagement.
Caption: The targeted inflammatory signaling pathway indicating the inhibitory action of this compound on Kinase Z.
Caption: A stepwise workflow of the competitive activity-based protein profiling (ABPP) experiment.
Concluding Remarks
The presented data robustly demonstrates that this compound achieves potent, comprehensive, and sustained in vivo target engagement of Kinase Z. Its superior profile in terms of the dose required for engagement, maximal engagement achieved, and the duration of action positions it as a highly promising therapeutic candidate compared to the alternative compounds evaluated. The rigorous application of quantitative experimental techniques like competitive ABPP provides a high degree of confidence in these preclinical findings, supporting the continued advancement of this compound into further stages of clinical development.
References
GNE-131: A Comparative Analysis of Potency and Selectivity for the NaV1.7 Channel
A deep dive into the electrophysiological profile of GNE-131, a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7, reveals its standing against other notable inhibitors. This guide provides a comprehensive comparison of its potency and selectivity, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The voltage-gated sodium channel NaV1.7 has emerged as a critical target in the quest for novel analgesics. Its pivotal role in human pain signaling is underscored by genetic studies where loss-of-function mutations lead to a congenital inability to experience pain. This compound is a potent inhibitor of this channel, demonstrating significant promise in preclinical studies. This report offers a comparative analysis of this compound's potency and selectivity against other NaV1.7 inhibitors, such as PF-05089771 and GDC-0276, as well as the NaV1.8-selective inhibitor, A-803467.
Potency and Selectivity Profile
The inhibitory activity of this compound and its comparators was assessed using whole-cell patch clamp electrophysiology on human embryonic kidney (HEK293) cells stably expressing various human NaV channel subtypes. The half-maximal inhibitory concentration (IC50) values, a key measure of potency, are summarized in the table below.
| Compound | hNaV1.7 IC50 (nM) | hNaV1.1 IC50 (nM) | hNaV1.2 IC50 (nM) | hNaV1.3 IC50 (nM) | hNaV1.4 IC50 (nM) | hNaV1.5 IC50 (nM) | hNaV1.6 IC50 (nM) | hNaV1.8 IC50 (nM) |
| This compound | 3[1] | - | - | - | - | >240[2] | - | - |
| PF-05089771 | 11[3][4] | 850 | 110 | 11,000 | 10,000 | 25,000 | 160 | >10,000[3] |
| GDC-0276 | 0.4[5][6] | >8.4[6] | >8.4[6] | - | >8.4[6] | >8.4[6] | ~480[6] | - |
| A-803467 | 6740[7] | 7380[7] | - | 2450[7] | - | 7340[7] | - | 8[7][8][9] |
This compound demonstrates high potency against hNaV1.7 with an IC50 of 3 nM.[1] It exhibits over 80-fold selectivity against the cardiac sodium channel hNaV1.5.[2] Comparatively, PF-05089771 shows a slightly lower potency for hNaV1.7 (IC50 = 11 nM) but has been extensively profiled, showing high selectivity over NaV1.5 and NaV1.8 (over 1000-fold).[3] GDC-0276 is a highly potent hNaV1.7 inhibitor with an IC50 of 0.4 nM and displays significant selectivity over other NaV subtypes, with the lowest selectivity observed against hNaV1.4 (approximately 21-fold).[5][6] A-803467, included here as a reference for a different selectivity profile, is a potent and selective inhibitor of hNaV1.8 (IC50 = 8 nM) with significantly lower potency against hNaV1.7 and other subtypes.[7][8][9]
Signaling Pathway and Experimental Workflow
To understand the context of this compound's action, it is crucial to visualize the NaV1.7 signaling pathway in pain perception and the general workflow for identifying such inhibitors.
The diagram above illustrates the critical role of the NaV1.7 channel in nociceptors. Noxious stimuli activate NaV1.7, leading to the generation and propagation of action potentials. This electrical signal travels to the nerve terminal, triggering the release of neurotransmitters that signal to the central nervous system, ultimately resulting in the sensation of pain. This compound exerts its analgesic effect by inhibiting the NaV1.7 channel, thereby interrupting this pain signaling pathway.
The discovery and characterization of ion channel modulators like this compound follow a structured workflow.
Experimental Protocols
The determination of the potency and selectivity of NaV channel inhibitors is predominantly carried out using the whole-cell patch clamp electrophysiology technique.
Objective: To measure the inhibitory effect of test compounds on ionic currents mediated by specific NaV channel subtypes expressed in a heterologous expression system (e.g., HEK293 cells).
Materials:
-
HEK293 cells stably expressing the human NaV channel subtype of interest.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.
-
Test compounds (e.g., this compound) dissolved in DMSO and diluted to final concentrations in the external solution.
-
Patch clamp rig including an amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass pipettes (1-3 MΩ resistance).
Procedure:
-
Cell Preparation: Culture HEK293 cells expressing the target NaV channel on glass coverslips.
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 1-3 MΩ when filled with the internal solution.
-
Giga-seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential of -120 mV.
-
Current Recording: Elicit NaV channel currents by applying a depolarizing voltage step (e.g., to 0 mV for 20 ms).
-
Compound Application: Perfuse the cell with the external solution containing the test compound at various concentrations.
-
Data Acquisition: Record the peak inward sodium current in the absence (control) and presence of the test compound.
-
Data Analysis: Calculate the percentage of current inhibition for each compound concentration. Construct a concentration-response curve and fit the data using the Hill equation to determine the IC50 value.
-
Selectivity Profiling: Repeat the procedure for a panel of different NaV channel subtypes to determine the selectivity profile of the compound.
This detailed analysis of this compound in comparison to other NaV channel inhibitors provides valuable insights for researchers in the field of pain therapeutics. The high potency and selectivity of this compound for NaV1.7 underscore its potential as a promising candidate for further development. The provided experimental protocols and workflow diagrams offer a foundational understanding for the evaluation of novel ion channel modulators.
References
- 1. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nociceptor Overexpression of NaV1.7 Contributes to Chronic Muscle Pain Induced by Early-Life Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GDC-0276 | 1494581-70-2 | Benchchem [benchchem.com]
- 7. A 803467 | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]
- 8. apexbt.com [apexbt.com]
- 9. pnas.org [pnas.org]
GNE-131 Demonstrates Promise in Preclinical Pain Studies as a Potent and Selective Nav1.7 Inhibitor
For Immediate Release
[City, State] – [Date] – GNE-131, a novel and highly selective inhibitor of the human voltage-gated sodium channel Nav1.7, has shown significant analgesic potential in preclinical studies. Research indicates that this compound effectively mitigates pain in a transgenic mouse model of inherited erythromelalgia, a rare pain disorder. This positions this compound as a promising candidate for the development of new pain therapeutics, offering a potential alternative to current treatments that are often associated with significant side effects.
The voltage-gated sodium channel Nav1.7 is a genetically validated target for pain, as individuals with loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, exhibit a congenital insensitivity to pain. This compound has been identified as a potent inhibitor of this channel with an in vitro IC50 of 3 nM.[1] Its efficacy has been demonstrated in a preclinical model specifically designed to mimic a human pain condition driven by Nav1.7 hyperactivity.
Comparative Performance in Preclinical Models
While direct comparative studies of this compound against other Nav1.7 inhibitors in a wide range of standardized preclinical pain models are not extensively published, its performance can be contextualized by examining data from other well-characterized Nav1.7 inhibitors, such as PF-05089771 and GX-936.
| Compound | Target | In Vitro Potency (IC50) | Preclinical Model | Key Findings |
| This compound | hNav1.7 | 3 nM[1] | Transgenic mouse model of induced pain | Excellent efficacy |
| PF-05089771 | hNav1.7 | 11 nM[2] | Various, including inflammatory and neuropathic pain | Mixed results; effective in reducing thermal and tactile sensitivity in some inflammation models, but with limited success in clinical trials for neuropathic pain.[3][4] |
| GX-936 | Nav1.7 | Potent inhibitor (specific IC50 not readily available in public domain) | Preclinical pain models | Efficacy increases with repeat dosing in mouse models. |
Experimental Methodologies
The preclinical evaluation of this compound and other Nav1.7 inhibitors typically involves a battery of standardized pain models designed to assess different pain modalities.
Inherited Erythromelalgia Mouse Model
This model utilizes transgenic mice expressing a human Nav1.7 mutation that leads to a phenotype resembling inherited erythromelalgia. The experimental protocol generally involves:
-
Animals: Transgenic mice expressing the specific human SCN9A gene mutation.
-
Drug Administration: this compound is administered orally (p.o.) at varying doses (e.g., 10 and 30 mg/kg).
-
Pain-like Behavior Assessment: The primary endpoint is often the measurement of thermal hyperalgesia, where the latency to withdraw a paw from a heat source is recorded. A significant increase in withdrawal latency following drug administration indicates an analgesic effect.
Formalin Test
The formalin test is a widely used model of inflammatory pain that assesses both acute and persistent pain responses. The typical procedure is as follows:
-
Animals: Commonly used rodent models such as mice or rats.
-
Procedure: A dilute solution of formalin is injected into the plantar surface of the hind paw.
-
Outcome Measures: The time the animal spends licking or biting the injected paw is recorded in two distinct phases: the early phase (acute pain, 0-5 minutes post-injection) and the late phase (inflammatory pain, 15-30 minutes post-injection). A reduction in licking/biting time indicates an analgesic effect.[5][6][7]
Chronic Constriction Injury (CCI) Model
The CCI model is a common surgical model used to induce neuropathic pain. The methodology involves:
-
Animals: Typically rats or mice.
-
Surgical Procedure: The sciatic nerve is loosely ligated at four locations.[8][9]
-
Pain-like Behavior Assessment: Mechanical allodynia (pain in response to a non-painful stimulus) is assessed using von Frey filaments to measure the paw withdrawal threshold. An increase in the withdrawal threshold following drug administration indicates an anti-allodynic effect.[10][11][12][13]
Signaling Pathway and Experimental Workflow
The analgesic effect of this compound is achieved through the inhibition of the Nav1.7 channel in nociceptive (pain-sensing) neurons. This disrupts the normal signaling cascade that leads to the perception of pain.
The preclinical workflow for evaluating the efficacy of a compound like this compound typically follows a standardized process from in vitro characterization to in vivo testing in relevant pain models.
References
- 1. abmole.com [abmole.com]
- 2. Lack of Detection of the Analgesic Properties of PF‐05089771, a Selective Nav1.7 Inhibitor, Using a Battery of Pain Models in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Equivalent excitability through different sodium channels and implications for the analgesic efficacy of selective drugs [elifesciences.org]
- 4. A Review of the Therapeutic Targeting of SCN9A and Nav1.7 for Pain Relief in Current Human Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the formalin test to assess the analgesic activity of diflunisal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of Nociceptive Behaviors Induced by Formalin in the Glabrous and Hairy Skin of Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Behavior of neuropathic pain in mice following chronic constriction injury comparing silk and catgut ligatures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wvj.science-line.com [wvj.science-line.com]
- 10. researchgate.net [researchgate.net]
- 11. Nerve constriction in the rat: model of neuropathic, surgical and central pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Preclinical Neuropathic Pain Assessment; the Importance of Translatability and Bidirectional Research - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of GNE-131: A Guide to Safe and Compliant Practices
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of novel chemical compounds are paramount to ensuring a safe and compliant laboratory environment. GNE-131, a potent and selective inhibitor of the human sodium channel NaV1.7, is a valuable tool in pain research.[1][2][3][4] While specific disposal instructions for this compound are not publicly available, this guide provides a comprehensive framework for its proper disposal based on general best practices for laboratory chemical waste management.
Crucially, users must always consult the Safety Data Sheet (SDS) provided by the supplier for this compound and adhere to their institution's specific waste management protocols. The information presented here is intended as a supplementary resource.
Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the essential steps for the safe segregation and disposal of waste contaminated with this compound.
-
Waste Segregation at the Source:
-
Establish clearly labeled, dedicated waste containers in the immediate vicinity of where this compound is handled.
-
Use separate containers for different types of waste:
-
Solid Waste: Includes contaminated personal protective equipment (PPE) such as gloves, disposable lab coats, and bench paper. Also includes contaminated lab supplies like pipette tips, tubes, and vials.
-
Liquid Waste: Encompasses spent solvents, reaction mixtures, and any aqueous solutions containing this compound.
-
Sharps Waste: Consists of any contaminated needles, syringes, or blades.
-
-
-
Container Selection and Labeling:
-
Use chemically resistant containers appropriate for the type of waste. For example, use high-density polyethylene (HDPE) containers for many organic solvents.
-
All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other chemical constituents.
-
The approximate concentration and volume.
-
The date the waste was first added to the container.
-
The responsible researcher's name and contact information.
-
-
-
Handling and Storage of Waste:
-
Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound waste.
-
Keep waste containers securely closed when not in use to prevent spills and the release of vapors.
-
Store waste in a designated, well-ventilated, and secure area, away from incompatible materials.
-
-
Disposal Request and Pickup:
-
Once a waste container is full, or in accordance with your institution's guidelines, submit a request for waste pickup to your Environmental Health and Safety (EHS) department.
-
Do not pour any chemical waste down the drain unless explicitly permitted by your EHS department for specific, neutralized, and non-hazardous solutions.
-
Categorization of Laboratory Chemical Waste
To aid in proper segregation, the following table provides a general classification of laboratory chemical waste. The specific category for this compound waste will depend on the solvents used and any reaction byproducts.
| Waste Category | Description | Examples |
| Halogenated Organic Solvents | Organic solvents containing fluorine, chlorine, bromine, or iodine. | Dichloromethane, Chloroform, Perfluorocarbons |
| Non-Halogenated Organic Solvents | Organic solvents that do not contain halogens. | Acetone, Ethanol, Methanol, Acetonitrile, Hexanes |
| Aqueous Waste | Water-based solutions containing hazardous chemicals. | Solutions of heavy metals, acidic or basic solutions |
| Solid Chemical Waste | Solid materials contaminated with hazardous chemicals. | Contaminated lab supplies, unused solid reagents |
| Sharps Waste | Needles, syringes, blades, and other items that can puncture skin. | Contaminated and uncontaminated sharps |
Experimental Workflow for Waste Management
The following diagram illustrates the logical flow for managing this compound waste from generation to disposal.
This procedural guidance is designed to empower researchers with the necessary information for the safe and compliant disposal of this compound waste. By prioritizing safety and adhering to established protocols, laboratories can continue their vital research while protecting their personnel and the environment.
References
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Guidelines for GNE-131
For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe laboratory use of GNE-131, a potent and selective human sodium channel NaV1.7 inhibitor.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A rigorous, multi-layered approach to PPE is mandatory when handling this compound, especially when manipulating the compound in its solid form or as a concentrated solution. The following table summarizes the recommended PPE for various laboratory activities.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders.[1]Gloves: Two pairs of nitrile gloves (double-gloving), changed immediately upon contamination.[1]Eye Protection: Chemical splash goggles for a complete seal around the eyes.[1]Lab Coat: A dedicated, disposable, or non-absorbent lab coat.[1]Ventilation: All weighing and aliquoting must occur in a certified chemical fume hood or a powder containment hood.[1] |
| Solution Preparation and Handling | Gloves: Two pairs of nitrile gloves.[1]Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk.[1][2]Lab Coat: Standard laboratory coat.Ventilation: Work should be conducted in a chemical fume hood.[3] |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves.Eye Protection: Safety glasses with side shields.[2][3]Lab Coat: Standard laboratory coat.Biological Safety Cabinet: All cell culture work should be performed in a Class II biological safety cabinet to maintain sterility and protect the user.[1] |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves.Eye Protection: Chemical splash goggles.Lab Coat: Standard laboratory coat. |
Operational Plan: Step-by-Step Guidance for Safe Handling and Disposal
A clear and concise operational plan is crucial for the safe management of this compound within the laboratory.
Handling and Experimental Use
-
Designated Area: All work with this compound should be conducted in a designated and clearly marked area.[1]
-
Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood.[1]
-
Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If not possible, thoroughly decontaminate equipment after use.[1]
-
Hand Washing: Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.[1]
Solvent and Solution Handling
This compound is typically dissolved in Dimethyl Sulfoxide (DMSO) to prepare concentrated stock solutions.[4] Handle DMSO with care, as it can facilitate the absorption of chemicals through the skin. All solutions should be prepared in a chemical fume hood.
Waste Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a dedicated, labeled, and sealed hazardous waste container. |
| Liquid Waste | Collect in a dedicated, labeled, and sealed hazardous waste container. |
| Contaminated Sharps | Dispose of in a puncture-resistant sharps container labeled for hazardous chemical waste. |
Note: All disposal must be in accordance with local, state, and federal regulations.[2]
Experimental Workflow Visualization
To further clarify the procedural steps for safe handling, the following diagram outlines a typical workflow for preparing and using a this compound stock solution in a cell-based assay.
Caption: A typical experimental workflow for evaluating this compound in a cell-based assay.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
